Product packaging for Camphor(Cat. No.:CAS No. 464-49-3)

Camphor

Cat. No.: B1678855
CAS No.: 464-49-3
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Description

Camphor is a bicyclic monoterpene ketone with the molecular formula C10H16O, appearing as a white, translucent, waxy solid . This compound is a versatile reagent in scientific research, valued for its broad application in pharmacological, microbiological, and biochemical studies. Its primary research applications include investigating antimicrobial mechanisms, where studies show it induces lipid disorder in bacterial cell membranes, increases membrane permeability, and causes reactive oxygen species (ROS) buildup leading to cell death . In pharmacological research, this compound acts as a counterirritant and mild topical analgesic; it is absorbed through the skin epidermis where it stimulates nerve endings sensitive to heat and cold, producing a warming or cooling sensation and inducing a slight local analgesia . It also serves as a model compound in synthetic organic chemistry due to its distinctive chiral structure and well-documented reactions . The global market for pharma-grade synthetic this compound is steadily expanding, reflecting its growing importance in the development of therapeutic and antimicrobial formulations . Our product is synthetically produced to ensure exceptional batch-to-batch consistency and high purity, making it an ideal and reliable standard for research. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1678855 Camphor CAS No. 464-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3
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InChI Key

DSSYKIVIOFKYAU-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID5030955
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Molecular Weight

152.23 g/mol
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Physical Description

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings., Colorless or white crystals with a penetrating, aromatic odor; [NIOSH], COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., White to pale yellow crystalline solid, Camphoraceous aroma, Colorless or white crystals with a penetrating, aromatic odor.
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Boiling Point

399 °F at 760 mmHg (NIOSH, 2023), 209 °C, Sublimes at boiling point, 204 °C, 399 °F
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Flash Point

150 °F (NIOSH, 2023), 66 °C, 150 °F; 66 °C (Closed Cup), 66 °C c.c., 150 °F
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Solubility

Insoluble (NIOSH, 2023), In water, 1.6X10+3 mg/L at 25 °C, At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide, Solubility in water, g/100ml at 25 °C: 0.12, Slightly soluble, Soluble (in ethanol)
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Density

0.99 (NIOSH, 2023) - Less dense than water; will float, 0.992 at 25 °C/4 °C, 0.99 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 0.99
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Vapor Density

5.24 (Air = 1), Relative vapor density (air = 1): 5.24
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Vapor Pressure

0.2 mmHg (NIOSH, 2023), 0.65 [mmHg], Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg), 0.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 27, 0.2 mmHg
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Color/Form

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses, Colorless or white crystals or crystalline masses

CAS No.

76-22-2, 21368-68-3
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Melting Point

345 °F (NIOSH, 2023), 174-179 °C, 180 °C, 345 °F
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Advanced Methodologies in Camphor Synthesis and Derivatization

Biosynthesis of Camphor (B46023)

The biosynthesis of this compound in plants is a complex process that originates from fundamental five-carbon building blocks and proceeds through a series of enzymatic transformations.

Geranyl Pyrophosphate Conversion Pathways

This compound biosynthesis begins with the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl pyrophosphate (GPP). tandfonline.comnih.govijpsjournal.com GPP is a ten-carbon precursor for monoterpenes, including this compound. tandfonline.comnih.govijpsjournal.comrsc.org The conversion of GPP to this compound involves the cyclization of linaloyl pyrophosphate, an isomer of GPP, into bornyl pyrophosphate (BPP). ijpsjournal.comwikipedia.orgyeastgenome.org BPP is then hydrolyzed to borneol, which is subsequently oxidized to this compound. ijpsjournal.comwikipedia.orgyeastgenome.orgfrontiersin.org

Mevalonate (B85504) (MVA) Pathway and 2-C-Methyl-D-erythritol-4-Phosphate (MEP) Pathway Precursors

The universal five-carbon precursors, IPP and DMAPP, are synthesized through two distinct metabolic routes in plants: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. tandfonline.comnih.govrsc.orgmdpi.commdpi.commdpi.com The MVA pathway operates in the cytoplasm and produces IPP from acetyl-CoA. tandfonline.commdpi.com The MEP pathway is localized in plastids and synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. tandfonline.comrsc.orgmdpi.com While the MVA pathway is traditionally associated with sesquiterpene and triterpene synthesis, and the MEP pathway with monoterpene, diterpene, and tetraterpene synthesis, metabolic crosstalk between the two pathways has been reported. tandfonline.comnih.govrsc.orgmdpi.com Studies on Lavandula latifolia indicate that this compound is primarily biosynthesized from IPP and DMAPP derived from the MEP pathway. tandfonline.comtum.de

Enzymatic Mechanisms and Key Enzymes in this compound Biosynthesis (e.g., (+)-Bornyl Diphosphate Synthases, Borneol Dehydrogenase)

Several key enzymes catalyze the steps in this compound biosynthesis. (+)-Bornyl diphosphate synthase (BPPS, EC 5.5.1.8) is a crucial enzyme that catalyzes the cyclization of GPP to (+)-bornyl diphosphate. tandfonline.comyeastgenome.orgfrontiersin.org (-)-Bornyl diphosphate synthase (BPPS, EC 5.5.1.22) also plays a role in the formation of bornyl diphosphate. tandfonline.com Bornyl diphosphate is then hydrolyzed to borneol by borneol synthases or bornyl-diphosphate diphosphatase. tandfonline.comfrontiersin.org The final step, the oxidation of borneol to this compound, is catalyzed by borneol dehydrogenase (BDH, EC 1.1.1.198). tandfonline.comwikipedia.orgyeastgenome.orgfrontiersin.orgontosight.aiuniprot.orgresearchgate.net Specific borneol dehydrogenases, such as CcBDH1, CcBDH2, and CcBDH3 from Cinnamomum camphora, have been identified and characterized for their activity in converting borneol to this compound. tandfonline.com BDH enzymes are members of the short-chain dehydrogenase/reductase (SDR) family. tandfonline.com

Genetic and Environmental Factors Influencing this compound Content in Plants

The this compound content in plants is influenced by a combination of genetic and environmental factors. Genetic diversity among plant varieties leads to significant differences in this compound content, often associated with the differential expression of genes involved in this compound biosynthesis. tandfonline.comresearcher.life This includes variations at the DNA level, as well as differences in gene transcription, translation, and post-translational modifications. tandfonline.com Both cis- and trans-regulatory elements can affect gene expression and, consequently, the genetic evolution of plants and their secondary metabolite profiles. tandfonline.com

Environmental factors also play a significant role in modulating this compound content. Factors such as temperature, water availability, altitude, and light intensity can influence the composition of essential oils, including this compound. tandfonline.comishs.orgmdpi.comnih.govresearchgate.net Research suggests that increased light intensity and higher temperatures can enhance this compound synthesis. tandfonline.comishs.orgresearchgate.net Agricultural practices, such as fertilization and irrigation, can also impact this compound levels. tandfonline.com For instance, organic fertilizers have been shown to influence bioactive compounds, with cow dung fertilization leading to a notable increase in essential oil extraction rate in lavender, affecting components like this compound. tandfonline.com Geographical location, with its associated climatic conditions like temperature and rainfall, has been correlated with variations in this compound content in Cinnamomum camphora. mdpi.com

Transcriptomic and Metabolomic Approaches to Elucidate Biosynthetic Pathways

Transcriptomic and metabolomic approaches are powerful tools for elucidating the complex biosynthetic pathways of secondary metabolites like this compound. Transcriptome analysis allows for the identification of genes involved in biosynthesis by studying gene expression patterns. mdpi.comfrontiersin.orgnih.govmdpi.com De novo transcriptome assembly has been widely used to identify key genes in the biosynthesis of secondary metabolites in medicinal and aromatic plants. tandfonline.comfrontiersin.org Studies comparing different chemotypes of Cinnamomum camphora using transcriptomics have identified differentially expressed genes (DEGs) related to monoterpene biosynthesis, including those encoding terpene synthases and dehydrogenases, which are likely involved in this compound production. mdpi.com Transcriptome analysis of Ocimum kilimandscharicum revealed differential or tissue-specific expression of genes involved in terpene biosynthesis, including GPPS and downstream monoterpene synthase genes. tandfonline.com

Metabolomics involves the comprehensive analysis of metabolites in a biological system, providing insights into the end products of metabolic pathways. While the provided search results focus more heavily on transcriptomics, metabolomic analysis, often coupled with techniques like GC/MS and NMR, can be used to identify and quantify the various compounds produced through these pathways, including this compound and its precursors or related metabolites. mdpi.comtum.de For example, GC-MS has been used to identify the chemical components in different chemotypes of Cinnamomum camphora. mdpi.com The combination of transcriptomics and metabolomics allows for a more complete understanding of how gene expression translates into metabolite profiles and how these profiles are influenced by genetic and environmental factors.

Advanced Synthetic Approaches to this compound

Beyond its natural biosynthesis, this compound can also be produced through chemical synthesis. Industrial production often relies on the synthesis of racemic this compound. A common method involves the oxidation of isoborneol (B83184), which is typically derived from alpha-pinene (B124742), a major component of turpentine (B1165885) oil. numberanalytics.comutsunomiya-u.ac.jp Alpha-pinene can be converted to camphene (B42988), which undergoes a Wagner-Meerwein rearrangement to the isobornyl cation, followed by capture with acetate (B1210297) to yield isobornyl acetate. utsunomiya-u.ac.jpatamankimya.com Hydrolysis of isobornyl acetate gives isoborneol, which is then oxidized to racemic this compound. numberanalytics.comutsunomiya-u.ac.jpatamankimya.com

While the classical synthesis provides racemic this compound, there is interest in enantioselective synthesis to obtain specific this compound stereoisomers. This compound itself serves as a chiral starting material in the synthesis of various chiral derivatives used in asymmetric catalysis. rsc.orgresearchgate.net Research has explored the synthesis of this compound-based ligands, such as pyridine (B92270) ligands, for applications in asymmetric reactions. rsc.org Methods for synthesizing these ligands often involve transformations of the this compound skeleton. rsc.org For instance, the synthesis of chiral N,P-ligands has been reported starting from this compound triflate, which undergoes cross-coupling reactions. rsc.org Unusual transformations of this compound and its derivatives are also being investigated in organic synthesis. researchgate.net

Total Synthesis Methodologies (e.g., Komppa's Synthesis)

Komppa's synthesis, first published in 1903, stands as a classical example of the total synthesis of this compound, demonstrating the power of organic synthesis in replicating complex natural products. wikipedia.org This pioneering work began with readily available starting materials, diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid. wikipedia.org These compounds underwent a Claisen condensation to yield diketocamphoric acid. wikipedia.org Subsequent steps involving methylation with methyl iodide and a complex reduction procedure ultimately led to the formation of camphoric acid. wikipedia.org Camphoric acid was a known oxidation product of this compound, and its successful synthesis by Komppa provided strong evidence for the structure of this compound. wikipedia.org While the initial synthesis was primarily of academic interest, Komppa recognized its potential and initiated industrial production based on this route. wikipedia.org

Semisynthetic Routes and Industrial Production from Alpha-Pinene

The most prevalent industrial method for producing synthetic this compound utilizes alpha-pinene, a readily available monoterpene found in the turpentine of coniferous trees. wikipedia.orgosum.com This process typically involves several key steps. Alpha-pinene, under acidic conditions and in the presence of a solvent like acetic anhydride (B1165640) or acetic acid, undergoes a rearrangement to form isobornyl acetate. wikipedia.orgosum.comatamankimya.com This reaction involves the rearrangement of the pinene skeleton to the bornane skeleton. utsunomiya-u.ac.jp The isobornyl acetate is then hydrolyzed (saponification) to yield isoborneol, a secondary alcohol. wikipedia.orgosum.comatamankimya.com Finally, the oxidation of isoborneol furnishes racemic this compound. wikipedia.orgosum.comatamankimya.com Various oxidizing agents can be employed, including permanganate (B83412) in benzene (B151609) solution or bleach containing sodium hypochlorite. wikipedia.orgosum.com Careful control of reaction conditions, such as temperature, is crucial during the oxidation step to minimize the formation of unwanted byproducts like camphoric acid. osum.com This semi-synthetic route from a renewable resource like alpha-pinene is the dominant method for industrial this compound production today. wikipedia.orgosum.comutsunomiya-u.ac.jp

Enantioselective Synthesis of this compound and its Enantiomers

While the industrial synthesis from alpha-pinene typically yields racemic this compound (a mixture of both (R)-(+)-camphor and (S)-(-)-camphor), the demand for enantiomerically pure this compound, particularly (S)-(-)-camphor which is less abundant naturally, has driven the development of enantioselective synthesis methodologies. wikipedia.orgfraunhofer.deresearchgate.net

One approach involves the enantioselective hydrolysis of isobornyl esters, which are intermediates in the alpha-pinene route. fraunhofer.deresearchgate.netd-nb.infonih.gov Enzymes, such as esterases from Burkholderia gladioli (EstB) and Rhodococcus rhodochrous (EstC), have demonstrated high enantioselectivity in the kinetic resolution of racemic isobornyl butyrate, allowing for the isolation of optically pure isoborneol enantiomers, which can then be oxidized to the corresponding this compound enantiomers. fraunhofer.deresearchgate.netd-nb.infonih.gov The enantioselectivity of these enzymatic reactions can be influenced by the chain length of the acyl moiety of the substrate. fraunhofer.deresearchgate.netnih.gov

Another strategy involves the use of chiral synthons derived from this compound itself in asymmetric synthesis. tandfonline.com For instance, modified (+)-camphor derivatives have been synthesized and used in alkylation reactions to achieve high enantioselectivity in the formation of other chiral compounds. tandfonline.com

Furthermore, some approaches explore the asymmetric synthesis of this compound from different starting materials. For example, heating (+)-dihydrocarvone at elevated temperatures can produce (+)-camphor with notable optical purity through an ene reaction of its enol form. ias.ac.in

Design and Synthesis of this compound Derivatives

The rigid bicyclic structure and the presence of functional groups in this compound make it an excellent scaffold for the design and synthesis of a wide array of derivatives with potential applications in various fields, including asymmetric synthesis, catalysis, and medicinal chemistry. chim.itmdpi.com Functionalization and structural modifications of the this compound skeleton allow for the creation of molecules with tailored properties.

Functionalization Strategies at Specific Carbon Atoms (C-3, C-5, C-8, C-9, C-10)

This compound's structure offers several positions for functionalization. While transformations often occur at the C-2, C-3, and C-10 positions, methods for functionalization at other carbons, including C-5, C-8, and C-9, have also been developed. chim.itcdnsciencepub.com

Functionalization at C-3 is relatively common due to its proximity to the carbonyl group. Reactions such as alpha-halogenation or aldol (B89426) condensations can occur at this position. iucr.org

The C-10 position is also a key site for functionalization, notably through the synthesis of camphorsulfonic acid (CSA). escholarship.org Treatment of this compound with sulfuric acid and acetic anhydride leads to sulfonation at C-10, a process that involves Wagner-Meerwein rearrangements. escholarship.org this compound-10-sulfonic acid serves as a versatile intermediate for further transformations. escholarship.orgresearchgate.net

Functionalization at the methyl groups, C-8, C-9, and C-10, can be achieved through various strategies. Methods exist for the regiospecific and stereoretentive functionalization at C-8, C-9, and C-10. cdnsciencepub.com For example, C-9 C-H functionalization can be achieved using 3-bromothis compound, while C-8 C-H functionalization can be performed using 3,3-dibromothis compound. escholarship.org Transition metal-mediated C-H functionalization methods have also been developed, allowing for site-selective functionalization, including at C-10. escholarship.org

Functionalization at C-5 can be achieved through strategies such as allylic oxidation. escholarship.org

Synthesis of this compound-Derived Chiral Auxiliaries and Ligands (e.g., Camphorsultam, α-aminoisoborneol derivatives)

This compound's inherent chirality makes it an excellent precursor for the synthesis of chiral auxiliaries and ligands, which are invaluable tools in asymmetric synthesis. mdpi.com

Camphorsultam, also known as bornanesultam or Oppolzer's sultam, is a prominent example of a this compound-derived chiral auxiliary. wikipedia.org It is synthesized from camphorsulfonic acid. google.comorgsyn.org A common route involves the conversion of camphorsulfonic acid to camphorsulfonyl chloride, followed by reaction with ammonia (B1221849) to form camphorsulfonamide, and subsequent cyclization and reduction of camphorsulfonylimine. wikipedia.orggoogle.comorgsyn.orgorgsyn.org Camphorsultam is widely used to induce stereoselectivity in various reactions, such as Diels-Alder reactions, Michael additions, Claisen rearrangements, and cycloadditions. wikipedia.orgorgsyn.org

Alpha-aminoisoborneol derivatives are another important class of this compound-derived chiral ligands. mdpi.com These compounds, such as DAIB and MIB, have been successfully employed as efficient ligands in enantioselective reactions, including the addition of organozinc reagents to aldehydes. mdpi.com The synthesis of 3-exo-aminoisoborneol derivatives from (+)-camphor has been reported, often involving intermediates like camphorquinone (B77051) monoxime and subsequent reduction. researchgate.netorgsyn.org

This compound-derived diamines have also been synthesized and used in the preparation of bifunctional organocatalysts. mdpi.com

Formation of this compound-Derived Heterocyclic Compounds (e.g., Simple, Fused, Spiro, Ring-Expanded Heterocycles)

The this compound skeleton can be incorporated into a wide variety of heterocyclic systems, leading to compounds with diverse structures and potential applications. chim.itresearchgate.netsemanticscholar.org These this compound-derived heterocycles can be broadly classified into simple, fused, spiro, and ring-expanded types. chim.it

Simple this compound-derived heterocycles involve the attachment of a heterocyclic ring to the this compound framework.

Fused this compound-derived heterocycles are formed when a new heterocyclic ring is fused to the bicyclic system of this compound. Examples include the synthesis of chiral wikipedia.orgwikipedia.orgCurrent time information in Bangalore, IN.triazolo[4,3-a]tetrahydroquinoline N-heterocyclic carbene precursors starting from a this compound-pyridone derivative. chim.it

Spiro this compound-derived heterocycles feature a spiro junction where one atom is common to the this compound skeleton and the heterocyclic ring.

Ring-expanded this compound-derived heterocycles involve the expansion of one of the rings within the this compound structure to form a larger heterocyclic ring.

Various synthetic strategies are employed to construct these heterocyclic systems, often utilizing functionalized this compound derivatives as starting materials. For instance, this compound hydrazone, obtained from this compound and hydrazine (B178648) hydrate, can react with isothiocyanates to form N-substituted thiosemicarbazones, which can then be cyclized into thiazole (B1198619) derivatives. mdpi.com Condensation reactions of this compound or its derivatives with various nitrogen, oxygen, or sulfur containing compounds are common routes to this compound-derived heterocycles like pyrazoles, pyridines, pyrimidines, thiazoles, and xanthenes. researchgate.netsemanticscholar.org Camphorquinone has also been used in condensation reactions to yield pyrazine (B50134) derivatives. chim.it

The synthesis of this compound-derived heterocyclic compounds continues to be an active area of research, driven by the potential to discover novel compounds with interesting chemical and biological properties. researchgate.netsemanticscholar.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound2537 atamankimya.comfishersci.fiebi.ac.uk
alpha-Pinene17, 6654 nih.gov (racemic), 82227 fishersci.cawikidata.orgnorman-network.com ((+)-alpha-Pinene), 440968 fishersci.se ((-)-alpha-Pinene)
Camphorsultam719751 wikipedia.org (racemic), 854020 nih.gov ((1S)-(-)-2,10-Camphorsultam), 132274328 fishersci.ca ((1R,2S)-(+)-10,2-Camphorsultam)
Isoborneol6552 osum.com
Isobornyl acetate8184 wikipedia.orgosum.com
Camphoric acid247 wikipedia.orgosum.com
Camphorquinone8636 chim.itnih.gov
Camphorsulfonic acid159057 chim.itescholarship.org
Ketopinic acid6993007 chim.itmdpi.com
This compound hydrazone160075 researchgate.netmdpi.com
Camphorsulfonyl chloride83384 google.comorgsyn.org
Camphorsulfonamide2734760 orgsyn.org
Camphorsulfonylimine100986 wikipedia.orggoogle.comorgsyn.org
3-exo-Aminoisoborneol160084 researchgate.netorgsyn.org
(+)-Dihydrocarvone643560 ias.ac.in
Diethyl oxalate7350 wikipedia.org
3,3-Dimethylpentanoic acid14604 wikipedia.org

Note: PubChem CIDs for specific enantiomers of this compound are: (R)-(+)-Camphor: 159055 fishersci.se, (S)-(-)-Camphor: 444294 nih.gov. The CID 2537 refers to the racemic mixture or general this compound.

Interactive Data Table: Key Intermediates in Industrial this compound Synthesis

Compound NameMolecular FormulaRole in Synthesis
alpha-PineneC₁₀H₁₆Starting Material
Isobornyl AcetateC₁₂H₂₀O₂Intermediate
IsoborneolC₁₀H₁₈OIntermediate
This compoundC₁₀H₁₆OFinal Product

Synthesis of this compound-Derived Metal Complexes

This compound, a naturally occurring bicyclic monoterpene ketone, serves as a valuable chiral pool building block for the synthesis of a diverse array of chiral ligands. These ligands are subsequently employed in the formation of metal complexes, which are crucial components in various catalytic processes, particularly in asymmetric synthesis. The inherent rigidity and multiple stereocenters within the this compound scaffold contribute to the high stereodifferentiating ability of the derived ligands. metu.edu.trresearchgate.net

The synthesis of this compound-derived metal complexes typically involves the preparation of a chiral ligand from this compound or its derivatives, followed by coordination with a suitable metal salt or complex. A variety of ligand types can be synthesized from this compound, including nitrogen-donor ligands, phosphorus-donor ligands, and mixed-donor ligands (e.g., P,N- or N,S-ligands). metu.edu.trenamine.netrsc.orgarkat-usa.org

One approach involves the synthesis of this compound-based pyridine ligands. These ligands can be designed with the pyridine ring annulated to the this compound skeleton or as a pendant group on the this compound framework. researchgate.netrsc.orgscilit.com Metal complexes of these pyridine ligands with transition metals such as rhodium have been synthesized and characterized. nih.gov For instance, novel rhodium(III) complexes have been synthesized from this compound derivatives of a bis(pyrazolylpyridine) system, which is a tridentate nitrogen-donor chelate. nih.gov

Another class of this compound-derived ligands are Schiff bases, which can coordinate with a wide range of metal ions. researchgate.net Metal complexes containing hydrazone ligands derived from this compound have also been prepared with various metal ions, including copper, nickel, cobalt, zinc, and iron. researchgate.net These complexes are typically characterized using spectroscopic techniques such as NMR and FTIR, as well as elemental analysis. researchgate.netnih.gov X-ray crystallography is often employed to determine the solid-state structure of these complexes, providing detailed information about the coordination environment around the metal center. mdpi.comajol.info

This compound-derived guanidine (B92328) ligands have been used to synthesize zinc halide complexes, which have shown catalytic activity in ring-opening polymerization reactions. mdpi.com The synthesis of these ligands often starts from camphoric acid. mdpi.com

The synthesis of this compound-derived cyclopentadienyl (B1206354) ligands and their complexation with transition metals like titanium and zirconium have also been explored, leading to the formation of novel chiral metallocene complexes. soton.ac.uksoton.ac.uk

Interactive Table 1: Examples of this compound-Derived Ligands and Their Metal Complexes

Ligand TypeThis compound Derivative PrecursorMetal(s) UsedExample Complex/Application
Pyridine Ligands(+)-β-hydroxymethylenethis compoundVarious metalsUsed in chiral metal complexes for asymmetric synthesis. metu.edu.tr
Bis(pyrazolylpyridine)This compound derivativesRhodium(III)[RhIII(L)Cl3] complexes synthesized and characterized. nih.gov
Hydrazone LigandsThis compoundCu, Ni, Co, Zn, FeMetal(II) complexes with 1:2 metal-to-ligand ratio. researchgate.net
Guanidine LigandsCamphoric acidZinc(II)Zinc halide complexes for ring-opening polymerization. mdpi.com
Cyclopentadienyl LigandsThis compoundTitanium, ZirconiumNovel chiral metallocene complexes. soton.ac.uksoton.ac.uk
Schiff Base LigandsThis compoundVarious metalsUsed for adaptable metal chelating properties. researchgate.net

Mechanistic Investigations of Camphor S Biological Activities

Pharmacological Mechanisms of Action

The pharmacological actions of camphor (B46023) are primarily mediated through its modulation of various ion channels, particularly members of the TRP channel superfamily drugbank.comresearchgate.net. These channels play crucial roles in sensing temperature and mediating pain and other sensations researchgate.netresearchgate.net.

Modulation of Transient Receptor Potential (TRP) Channels

This compound interacts with several TRP channels, contributing to its complex sensory effects, which include producing sensations of warmth and coolness drugbank.comjst.go.jp.

Activation and Desensitization of TRPV1 and TRPV3 Channels

This compound is known to activate heat-sensitive TRP vanilloid subtype 1 (TRPV1) and TRPV3 receptors drugbank.comresearchgate.net. TRPV1 channels are involved in detecting noxious heat and are activated by compounds like capsaicin (B1668287) researchgate.netcas.cz. TRPV3 channels are also thermosensitive and are expressed in keratinocytes and neurons, playing a role in thermosensation and heat-induced hyperalgesia drugbank.comresearchgate.netmdpi.com.

This compound activates heterologously expressed TRPV1, although it requires higher concentrations compared to capsaicin amanote.commdpi.com. This activation can be enhanced under conditions mimicking inflammation, such as stimulation of phospholipase C-coupled receptors amanote.com. Studies have shown that this compound activates TRPV1-like currents in dorsal root ganglion (DRG) neurons drugbank.comamanote.com. While this compound activates TRPV1 less effectively than capsaicin, it has been observed to desensitize the channel more rapidly and completely researchgate.netamanote.com. This desensitization of TRPV1 is believed to contribute to the analgesic effects of this compound drugbank.comresearchgate.netamanote.com.

TRPV3 channels are activated by warmth and various monoterpenoids, including this compound mdpi.comualberta.ca. This compound interacts with TRPV3 channels, leading to their activation and an increase in intracellular calcium levels drugbank.com. This interaction involves pore-region cysteine residues in TRPV3 drugbank.com. Prolonged exposure to this compound can result in agonist-specific desensitization of TRPV3, a mechanism that may underlie some of its medicinal properties ualberta.ca. However, some research indicates that repeated this compound applications can lead to sensitization of TRPV3 currents, which appears inconsistent with an analgesic role amanote.comjneurosci.org.

Research findings on this compound's effects on TRPV1 and TRPV3 activation and desensitization are summarized in the table below:

TRP ChannelThis compound EffectMechanism/NotesResearch Finding
TRPV1ActivationRequires higher concentrations than capsaicin; enhanced by inflammation-mimicking conditions; vanilloid-independent amanote.commdpi.comnih.gov.Activates heterologously expressed TRPV1 and TRPV1-like currents in DRG neurons drugbank.comamanote.com.
TRPV1DesensitizationMore rapid and complete than capsaicin-induced desensitization; contributes to analgesic effects researchgate.netresearchgate.netamanote.comnih.gov.This compound-activated TRPV1 currents show significant acute desensitization and tachyphylaxis nih.gov.
TRPV3ActivationInteracts via pore-region cysteine residues, increasing intracellular calcium drugbank.com.Activated by this compound drugbank.comresearchgate.netmdpi.com.
TRPV3Desensitization/SensitizationProlonged exposure can cause agonist-specific desensitization; repeated applications may lead to sensitization ualberta.cajneurosci.org.Long-term exposure elicits desensitizing currents in TRPV3-expressing oocytes and HaCaT cells ualberta.ca; conversely, TRPV3 current sensitized after repeated this compound applications amanote.comjneurosci.org.
Inhibition of TRPA1 Channels

This compound has been identified as an antagonist of the ankyrin-repeat TRP 1 (TRPA1) channel researchgate.netatsjournals.org. TRPA1 channels are coexpressed with TRPV1 in nociceptive neurons and are involved in detecting temperature and responding to various irritant molecules atsjournals.orgdovepress.com.

Studies have shown that this compound inhibits TRPA1 channels expressed in most nociceptive DRG neurons drugbank.comjneurosci.org. The precise role of TRPA1 current inhibition in the analgesic properties of this compound is not fully clear drugbank.com. However, research suggests that the block of TRPA1 by this compound may contribute to its analgesic effects researchgate.netamanote.com. This compound can significantly inhibit the nociceptive response induced by TRPA1 agonists in vivo, and this inhibitory effect has been observed on TRPA1 channel currents in vitro dovepress.com.

Activation of TRPM8 Channels and Cold Sensation

This compound also activates the cold-sensitive transient receptor potential melastatin 8 (TRPM8) channel drugbank.comnih.gov. TRPM8 is the primary molecular transducer of cold sensation and is activated by cold temperatures and cooling agents like menthol (B31143) wikipedia.orgduke.edu.

This compound activates TRPM8 and sensitizes cold-induced calcium transients, which helps explain the cooling sensation experienced after dermal application drugbank.comnih.gov. Studies using HEK293 cells expressing human and rat TRPM8 have shown that this compound evokes calcium transients that are inhibited by TRPM8 antagonists nih.gov. In cultured rat DRG neurons, this compound sensitivity was highest in a subpopulation of cold- and icilin-sensitive neurons, strongly suggesting that this compound activates native TRPM8 nih.govresearchgate.net. This compound's activation and sensitization of mammalian TRPM8 to cold and icilin (B1674354) are likely responsible for the enhancement of innocuous cold and "stinging/burning" cold sensations nih.govresearchgate.net. Interestingly, this compound has also been shown to inhibit the TRPM8 receptor response to menthol drugbank.comnih.gov.

Cellular and Molecular Targets Beyond TRP Channels

While TRP channels are significant targets, research suggests that this compound may have other cellular and molecular interactions researchgate.net. For instance, studies have examined the effects of this compound on slowly adapting mechanoreceptors. At concentrations between 0.5 and 2 mM, this compound and related monoterpenoids showed dose-dependent depressant effects on the spontaneous and mechanically evoked firing of these mechanoreceptors in rat models nih.govresearchgate.net. These depressant effects were not reversed by a broad-spectrum TRP blocker, suggesting mechanisms independent of typical TRP channel modulation nih.gov. The effects observed were similar to those of the local anesthetic lignocaine and were partially reversed by a potassium channel blocker, indicating potential interactions with potassium channels nih.gov.

This compound has also been investigated for its effects on fibroblast proliferation, inducing phosphorylation of the PI3K/AKT and ER pathways and prolonging fibroblast lifespan in a dose-dependent manner mdpi.com. It has also been shown to decrease elastase activity, leading to an increase in elastin (B1584352), also in a dose- and time-dependent manner mdpi.com. Furthermore, studies on the antifungal activity of this compound have explored its potential to interfere with fungal virulence traits like biofilm establishment and hyphae formation, and its impact on genes encoding for efflux pumps mdpi.com.

Dose-Dependent Effects and Concentration-Activity Relationships

The biological activities of this compound, particularly its effects on TRP channels and other cellular processes, exhibit dose-dependent relationships.

For example, the magnitude of the cold sensation induced by topical application of this compound has been shown to increase with concentration up to a certain point jst.go.jp. Similarly, the warm sensation intensity also increases with increasing this compound concentration jst.go.jp. In studies on slowly adapting mechanoreceptors, this compound demonstrated dose-dependent depressant effects on neuronal firing nih.govresearchgate.net. This compound activates TRPV1 in a dose-dependent manner mdpi.com. The ability of this compound to prolong the lifespan of fibroblasts and decrease elastase activity has also been observed to be dose-dependent mdpi.com. Furthermore, the analgesic effect of this compound in neuropathic pain models, specifically its inhibition of TRPA1 agonist-induced pain, has been shown to be dose-dependent dovepress.com. Studies investigating the effects of this compound on brain wave patterns during sleep deprivation in rats also reported dose-dependent changes in the power of different frequency bands frontiersin.org.

Research findings illustrating dose-dependent effects include:

Biological ActivityThis compound Concentration Range ExaminedObserved Dose-Dependent EffectSource
Cold sensation (topical)5%, 10%, 20%Magnitude of cold sensation increased up to 10% jst.go.jp. jst.go.jp
Warm sensation (topical)5%, 10%, 20%Magnitude of warm sensation increased with increasing concentration jst.go.jp. jst.go.jp
Depression of mechanoreceptor firing0.5 – 2 mMDose-dependent depressant effects on spontaneous and evoked firing nih.govresearchgate.net. nih.govresearchgate.net
Activation of TRPV1Not specified range, compared to capsaicinActivates TRPV1 in a dose-dependent manner, requiring higher concentrations than capsaicin mdpi.com. mdpi.com
Fibroblast lifespan32.5, 65, 130, 260 μMProlonged lifespan in a dose-dependent manner mdpi.com. mdpi.com
Elastase activityNot specified rangeDecreases elastase activity in a dose- and time-dependent manner mdpi.com. mdpi.com
Inhibition of TRPA1 agonist-induced painNot specified rangeDose-dependent inhibitory effect on pain dovepress.com. dovepress.com
Alteration of brain wave power10, 20, 30 mg/kg i.p.Dose-dependent changes in Delta, Theta, Alpha, and Beta wave power frontiersin.org. frontiersin.org

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic effects of this compound are mediated through a variety of mechanisms involving the modulation of inflammatory mediators, effects on leukocyte behavior, and interactions with neurobiological pathways.

Modulation of Inflammatory Mediators (e.g., Prostaglandins, Cyclooxygenase (COX) Cascade)

Research indicates that this compound can influence the production and activity of inflammatory mediators. Some studies suggest that this compound may inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in certain cellular contexts. bioline.org.brpatsnap.com This inhibition may be linked to the modulation of pathways like nuclear factor kappa B (NF-κB), a key regulator of inflammatory gene expression. consensus.app

Conversely, some findings suggest that in specific tissues and at higher doses, this compound administration can lead to an increase in the levels of TNF-α, IL-1β, and IL-6, along with increased expression of cyclooxygenase-2 (COX-2). consensus.appresearchgate.net COX-2 is a crucial enzyme in the synthesis of prostaglandins, which are lipid mediators heavily involved in the inflammatory process and the generation of pain signals. nih.govcaldic.com Further research is needed to fully understand the dose- and tissue-dependent effects of this compound on these inflammatory mediators and the COX cascade.

Effects on Leukocyte Behavior (In Vitro and In Vivo)

Studies have investigated the impact of this compound on the behavior of leukocytes, key players in the inflammatory response. In vitro experiments have demonstrated that this compound can significantly reduce leukocyte migration towards chemoattractants such as N-formyl methionyl leucyl phenylalanine (fMLP) at various concentrations (e.g., 3, 10, and 30 µg/ml). bioline.org.brbioline.org.brajol.inforesearchgate.net This suggests a direct inhibitory effect on the chemotactic ability of these immune cells.

In vivo studies, particularly in models of acute inflammation in mice, have shown that oral administration of this compound can significantly reduce ear edema and decrease myeloperoxidase (MPO) activity. bioline.org.brbioline.org.brajol.inforesearchgate.net Reduced MPO activity is indicative of decreased neutrophil infiltration into inflamed tissues. bioline.org.br These findings suggest that this compound exerts antiedematogenic effects and inhibits leukocyte infiltration in vivo when administered systemically. The phagocytic activity of macrophages, another type of leukocyte involved in inflammation, was reported to be unaffected by this compound treatment in one study. bioline.org.brbioline.org.brresearchgate.net

Interaction with Neurobiological Pathways (e.g., Dorsal Root Ganglion (DRG) Neurons)

This compound's analgesic properties are closely linked to its interactions with transient receptor potential (TRP) channels, which are expressed in sensory neurons, including those in the dorsal root ganglia (DRG). drugbank.comcbdclinic.co this compound is known to activate several TRP channels, notably TRPV1, TRPV3, and TRPM8. drugbank.comresearchgate.netnih.govijcasereportsandimages.com Activation of TRPV1 and TRPV3 is associated with warm or hot sensations, while activation of TRPM8 elicits a cooling sensation. drugbank.comcbdclinic.coresearchgate.net

Crucially, this compound has also been shown to inhibit the TRPA1 channel, which is involved in the detection of temperature and is expressed in many nociceptive DRG neurons. drugbank.comnih.gov The activation and subsequent desensitization of TRPV1 by this compound, along with the inhibition of TRPA1, are considered potential mechanisms underlying its analgesic and counterirritant effects. drugbank.comnih.gov Studies on isolated rat DRG neurons have observed this compound-activated TRPV1-like currents that undergo significant desensitization. nih.gov Furthermore, this compound has been shown to activate a subpopulation of cold- and icilin-sensitive DRG neurons, consistent with its interaction with TRPM8. researchgate.netoup.com this compound's effect on DRG neurons appears to involve modulating their excitability, contributing to its pain-relieving effects. researchgate.netnih.govresearchgate.net

Anti-hyperalgesic Effects in Neuropathic Pain Models

This compound has demonstrated significant anti-hyperalgesic effects in various preclinical models of neuropathic pain. Studies using mice models of neuropathic pain induced by agents like paclitaxel (B517696) (PTX), oxaliplatin (B1677828) (OXA), streptozotocin (B1681764) (STZ), and chronic constriction injury (CCI) have shown that this compound administration can attenuate hyperalgesia. researchgate.netnih.govresearchgate.netnih.govdovepress.com

This anti-hyperalgesic effect is believed to be related to this compound's interaction with TRP channels, particularly its ability to block TRPA1. nih.govdovepress.com Additionally, this compound has been shown to reduce the hyperexcitability of DRG nociceptive neurons in neuropathic pain models, as evidenced by a reduction in action potential firing frequency in patch clamp recordings. researchgate.netnih.gov These findings highlight the potential of this compound as a therapeutic agent for neuropathic pain by modulating neuronal excitability and TRP channel activity.

Antioxidant Mechanisms

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

This compound has been reported to possess antioxidant activity, including the ability to scavenge reactive oxygen species (ROS) and free radicals. ijpsjournal.comnih.gov ROS and free radicals are highly reactive molecules that can cause oxidative damage to cellular components, contributing to inflammation and various disease states. researchgate.netresearchgate.netfrontiersin.org

Modulation of Antioxidant Enzyme Activities

This compound has been shown to influence the activity of antioxidant enzymes, which are crucial components of the cellular defense system against oxidative stress. Studies indicate that this compound can disrupt antioxidant enzyme activities. consensus.appconsensus.app For instance, in alloxan-induced diabetic rats, treatment with this compound was observed to increase the activity of enzymes such as glutathione (B108866) peroxidase, catalase, and superoxide (B77818) dismutase in liver, pancreas, and kidney tissues compared to diabetic rats not treated with this compound. researchgate.net Similarly, research on Cinnamomum camphora chemotypes, including the this compound chemotype, demonstrated that under high-temperature stress, the activities of superoxide dismutase (SOD) and peroxidase (POD) increased. Treatment with this compound under these conditions led to a decline in the activities of these antioxidant enzymes compared to stressed plants without this compound treatment. frontiersin.org Another study involving rat thymocytes showed that incubation with this compound resulted in significantly increased reactive oxygen species (ROS) production and a decrease in mitochondrial membrane potential, although these effects were not necessarily the primary drivers of toxicity at the tested concentrations. mdpi.com

Protective Effects against Oxidative Stress-Induced Damage

Beyond modulating enzyme activity, this compound has demonstrated protective effects against damage induced by oxidative stress. This compound can increase malondialdehyde (MDA) levels and disrupt antioxidant enzyme activities, contributing to cellular damage in various organs like the liver, kidney, lung, and testis. consensus.appconsensus.app However, other research suggests a protective role. For example, this compound has been shown to significantly decrease membrane and DNA damage in cells treated with hydrogen peroxide. researchgate.net In a study on D-galactose-induced aging mice and hydrogen peroxide-treated stem cells, a this compound derivative, camphorquinone (B77051), showed potential in reducing senescence induced by oxidative stress. nih.gov This protective effect against oxidative stress-induced senescence was associated with a reduction in the expression of senescence markers. nih.gov In diabetic rats, this compound treatment was found to increase antioxidant capacity and reduce oxidative stress markers in liver, pancreas, and kidney tissues. researchgate.net

Antimicrobial and Antiviral Mechanisms

This compound exhibits antimicrobial activity against a range of microorganisms, including bacteria and fungi, and has also shown antiviral potential. nih.govijpsjournal.comacs.orgmdpi.com

Antibacterial Activity

This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Studies have investigated the mechanisms by which this compound exerts its antibacterial effects. For instance, this compound bromide, a substance found in mulberry root exudates, was shown to inhibit the growth of Ralstonia pseudosolanacearum by affecting cell morphology, extracellular polysaccharide content, and triggering a burst of reactive oxygen species, leading to oxidative stress and reduced bacterial growth. mdpi.com this compound bromide treatment also increased cell membrane permeability in R. pseudosolanacearum. mdpi.com Essential oil from Cinnamomum camphora, which contains this compound, has been reported to inhibit the growth of Escherichia coli by affecting metabolism, chemotaxis, and adhesion, while also enhancing the bacteria's resistance reactions. peerj.com This essential oil did not appear to damage the cell membrane and wall of E. coli and might even offer some protection to the cell wall. peerj.com this compound-containing oils have shown activity against Staphylococcus aureus. mdpi.com The terpenoid structure and lipophilic properties of this compound may enhance the membranotropic effects of other compounds, potentially disrupting bacterial membrane integrity and increasing fluidity and permeability. researchgate.net

Antifungal Activity

This compound exhibits antifungal activity against various fungi, including plant pathogenic fungi and Candida albicans. acs.orgmdpi.comresearchgate.netncsu.edunih.gov The antifungal mechanism of this compound may involve the destruction of the fungal cytomembrane, leading to increased permeability and the release of intracellular macromolecules like nucleic acids and proteins. researchgate.net This suggests that the cytomembrane could be a primary target of this compound's antifungal action. researchgate.net Studies on this compound-thiazole derivatives have also indicated that these compounds can enhance cell membrane permeability in fungi and disrupt mycelial and cellular morphology. nih.gov this compound has been shown to reduce the virulence of C. albicans by reducing biofilm and hyphae formation. mdpi.com It also regulated the levels of Cdr1- and Cdr2-efflux pumps, which are associated with azole drug resistance, without affecting the expression of the ERG1 gene involved in ergosterol (B1671047) biosynthesis. mdpi.com Transcriptomic analyses revealed that this compound reduced the expression of genes specific for hyphae and biofilm-associated functions in C. albicans. mdpi.com

Antiviral Activity

This compound has been reported to possess antiviral properties. ijpsjournal.commdpi.commdpi.compeerj.comncsu.edu While the exact mechanisms are still being investigated, some studies suggest potential interactions between the molecules in this compound-containing essential oils and the proteins of enveloped viruses, which could affect viral entry into host cells. inrs.ca Synergy between different compounds in essential oils may also contribute to antiviral effects. inrs.ca Theoretical studies have explored the mechanisms behind the antiviral activity of this compound-based compounds against influenza virus. semanticscholar.org

Other Investigated Biological Activities

Beyond its antioxidant and antimicrobial effects, research has explored other biological activities of this compound. This compound has been investigated for its potential anti-inflammatory and analgesic properties. nih.govijpsjournal.comfrontiersin.org Studies have shown that leaves from Cinnamomum camphora can have a calming effect on the production of inflammatory chemokines in vitro. nih.govmdpi.com this compound may also modulate the activity of hepatic enzymes involved in drug metabolism. nih.gov Research has also explored the effects of this compound on neuronal activity, suggesting it might inhibit K+ channels, increase Ca2+ influx, and facilitate the generation of action potentials. frontiersin.org Furthermore, this compound and its derivatives have been investigated for potential antitubercular and anticancer activities. ijpsjournal.commdpi.com

Antitumor/Anticancer Mechanisms

Investigations into the antitumor and anticancer mechanisms of this compound and its derivatives have revealed several pathways through which these effects may be mediated. This compound white oil (CWO), an essential oil derivative from Cinnamomum camphora, has demonstrated anti-tumor activity in a mouse model of keratinocyte-derived skin cancer. nih.govbiorxiv.orgresearchgate.netresearchgate.net This activity is linked to cytotoxic T cell-dependent mechanisms. nih.govbiorxiv.orgresearchgate.netresearchgate.netnih.gov Studies in cultured keratinocytes indicate that CWO stimulates calcium signaling, leading to calcineurin-dependent activation of nuclear factor of activated T cells (NFAT). nih.govbiorxiv.orgresearchgate.netnih.gov In vivo, CWO induced transcriptional changes in immune-related genes, contributing to tumor regression. nih.govbiorxiv.orgresearchgate.net

Novel this compound-based pyrimidine (B1678525) derivatives have also shown cytotoxic activity against various human cancer cell lines, including breast cancer cells (MDA-MB-231), multiple myeloma cells (RPMI-8226), and non-small cell lung cancer cells (A549). rsc.orgrsc.org Mechanistic studies on one such derivative (compound 3f) in MDA-MB-231 cells revealed that it can induce G0/G1 phase arrest and apoptosis in a dose-dependent manner. rsc.org This apoptotic effect is mediated through a reactive oxygen species (ROS)-dependent mitochondrial pathway. rsc.orgrsc.org Treatment with this compound led to a loss of mitochondrial membrane potential and increased cellular ROS levels. rsc.orgrsc.org Furthermore, it modulated the expression of key apoptotic proteins, increasing pro-apoptotic proteins like Bax, cytochrome C, and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgrsc.org

A this compound derivative, this compound, 9-(bis(2-chloroethyl)amino)-, hydrochloride, has been investigated for its potential as an anticancer agent. ontosight.ai This compound is classified as an alkylating agent, a class of drugs that interfere with DNA replication in cancer cells, ultimately leading to cell death. ontosight.ai Research has indicated that this compound exhibits cytotoxic activity against certain cancer cell lines. ontosight.ai

This compound's potential as an anticancer agent has also been noted in the context of its presence in certain plant extracts and its potential synergistic effects when combined with other natural compounds. researchgate.netresearchgate.net

Immunomodulatory Effects

This compound and related compounds have been explored for their potential immunomodulatory effects. Terpenoids, which include this compound and are components of Cinnamomum camphora essential oil, have been shown to play a role in modulating immune responses. iarjset.comcabidigitallibrary.org These compounds may contribute to the suppression of inflammatory mediators. iarjset.com

A study investigating the effects of homeopathic Camphora in mice suggested potential immunomodulatory activity. researchgate.net The findings indicated that Camphora might enhance humoral immunity and reduce delayed-type hypersensitivity in experimental animals. researchgate.net Further investigation is needed to fully elucidate the mechanisms behind these observed effects. researchgate.net

While primarily discussed in the context of neurotoxicity, a study on edible this compound in rats observed changes in brain inflammatory cytokine levels, including increases in TNF-α, IL-4, IL-8, and IL-9, and a decrease in IL-2. researchgate.net These findings, although within a toxicity study, highlight a potential influence of this compound on cytokine profiles.

Hepatoprotective Mechanisms

The hepatoprotective effects associated with Cinnamomum camphora are often linked to the properties of Antrodia camphorata, a medicinal fungus that grows on the tree. researchgate.netbegellhouse.com Extracts from Antrodia camphorata have demonstrated significant hepatoprotective activity, primarily attributed to their antioxidative and free radical scavenging capabilities. researchgate.netbegellhouse.com These antioxidant mechanisms are considered crucial in protecting liver cells against oxidative stress and damage induced by various factors, such as chemical intoxication. researchgate.netbegellhouse.comnih.govfrontiersin.org

While research directly detailing the hepatoprotective mechanisms of this compound itself is less extensive than for Antrodia camphorata, essential oils containing this compound, such as those from Rosmarinus officinalis, have shown hepatoprotective activity linked to antioxidant mechanisms. nih.gov Essential oils, including this compound, have also been reported to offer protective benefits against chemical overexposure-induced oxidative damage in animal models, suggesting a mechanism involving the alleviation of hepatorenal damage, potentially through their antioxidant properties. frontiersin.org

Effects on Fibroblast Proliferation and Elastase Activity

This compound has been shown to exert significant effects on human primary dermal fibroblasts, cells crucial for maintaining skin structure and elasticity. Research indicates that this compound can induce the proliferation of these fibroblasts in a dose-dependent manner. researchgate.netresearchgate.netfrontiersin.orggoogle.comnih.gov This proliferative effect is mediated through the activation of key signaling pathways, specifically the PI3K/AKT and ERK pathways. researchgate.netfrontiersin.orggoogle.comnih.gov

Beyond stimulating proliferation, this compound has also been found to attenuate cellular senescence in human primary dermal fibroblasts. researchgate.netgoogle.com This suggests a role in preserving the youthful characteristics and function of these cells.

A notable effect of this compound on fibroblasts is its influence on elastase activity. Studies have demonstrated that this compound decreases elastase activity in human primary dermal fibroblasts in a dose- and time-dependent manner. researchgate.netresearchgate.netnih.gov Elastase is an enzyme that degrades elastin, a protein vital for skin elasticity. researchgate.netgoogle.com By inhibiting elastase, this compound can help prevent the degradation of elastic fibers. researchgate.net

Furthermore, this compound treatment has been shown to increase the total amount of collagen and induce the expression of specific collagen types (IA, IIIA, IVA), as well as elastin, in human primary dermal fibroblasts. researchgate.netresearchgate.netfrontiersin.orgnih.gov The combined effects of promoting fibroblast proliferation, reducing elastase activity, and increasing collagen and elastin production contribute to the potential of this compound as an agent for wound healing and improving skin elasticity. researchgate.netresearchgate.netfrontiersin.orgnih.gov

Here is a summary of this compound's effects on Fibroblasts:

Effect on FibroblastsMechanism InvolvedOutcome/Associated Benefit
Induces ProliferationPI3K/AKT and ERK signaling pathwaysPotential for wound healing
Attenuates Cellular SenescenceNot explicitly detailed in sourcesPreservation of fibroblast function
Decreases Elastase ActivityNot explicitly detailed in sourcesPrevents degradation of elastic fibers
Increases Collagen ExpressionNot explicitly detailed in sourcesImproved skin structure and elasticity
Increases Elastin ExpressionNot explicitly detailed in sourcesImproved skin elasticity

Anti-allergic Responses

Research into the anti-allergic properties associated with Cinnamomum camphora has focused on extracts from its leaves. Studies suggest that C. camphora leaf extracts possess the ability to alleviate allergic skin inflammatory responses, such as those seen in atopic dermatitis. researchgate.netnih.gov

The mechanisms underlying these anti-allergic effects involve the modulation of inflammatory pathways in keratinocytes. C. camphora leaf extracts have been shown to inhibit the production of Macrophage-derived chemokine, an inflammatory chemokine, in interferon-γ-stimulated human adult low-calcium high-temperature keratinocytes. researchgate.netnih.gov Additionally, these extracts suppressed the phosphorylation of Janus kinase signal transducer and activator of transcription 1 (JAK-STAT1) and extracellular signal-regulated kinase 1/2 (ERK1/2), signaling molecules involved in inflammatory responses. researchgate.netnih.gov These findings suggest that components within C. camphora leaves can modulate key signaling pathways to mitigate allergic inflammation. researchgate.netnih.gov

Toxicological Considerations and Metabolic Fate of Camphor

Toxicological Profiles of Camphor (B46023) Enantiomers

The toxicological properties of this compound are influenced by its stereochemistry, with different effects observed between its enantiomers and racemic mixtures.

The natural form of this compound is D-camphor, while the synthetic version is a racemic mixture of the D- and L-enantiomers. chemicalbook.com Research into the comparative toxicity of these forms has revealed significant differences. Early reports dating back to 1910 noted variations in the toxic doses of this compound isomers. oup.com

A study in mice demonstrated these distinctions clearly. At a dose of 100 mg/kg of body weight, the natural D-camphor form was found to be non-toxic. researchgate.net In contrast, the synthetic L-camphor induced various toxic and behavioral effects, including body jerks and a hunched posture. researchgate.net The racemic mixture exhibited an intermediate level of toxicity between the two individual enantiomers. researchgate.net

Table 1: Comparative Toxicity of this compound Enantiomers in Mice

Enantiomer/Mixture Dose Observed Effects
D-Camphor (Natural) 100 mg/kg b.w. Non-toxic
L-Camphor (Synthetic) 100 mg/kg b.w. Body jerks, hunched posture

Data sourced from a study on mice. researchgate.net

This compound exposure can lead to toxicity in several major organ systems, with the central nervous system (CNS) being predominantly affected.

Central Nervous System: this compound is highly lipid-soluble, allowing it to cross the blood-brain barrier easily. chemicalbook.com It stimulates cells of the cerebral cortex, which can lead to convulsions. epa.govepa.gov Studies in rats have revealed specific histopathological changes in the brain, including the cerebral cortex and hippocampus. researchgate.net These changes include mild submeningeal and diffuse spongiosis (the formation of fluid-filled spaces in the brain tissue), as well as mild diffuse gliosis (a nonspecific reaction of CNS cells to injury). researchgate.net Further research has shown degenerated axonal and dendritic projections in the cerebral cortex of treated animals. researchgate.netresearchgate.net In some cases, inhalation of this compound has been linked to diffuse demyelination of the brain's white matter. ijcmph.com

Gastrointestinal Tract: this compound can cause irritation to the gastrointestinal mucosa upon ingestion. nih.gov Toxic exposure may result in congestion and edematous changes in the GI tract. epa.govepa.gov

Kidneys: The kidneys are also a target for this compound toxicity, with reports of congestion and edematous changes following exposure. epa.govepa.gov In cases of severe toxicity, renal impairment may occur. nih.gov

Liver: Hepatotoxicity has been reported following dermal application of a this compound-containing product. chemicalbook.com The liver is the primary site of this compound metabolism. chemicalbook.com

The neurotoxic effects of this compound, particularly its propensity to induce seizures, are attributed to several mechanisms. One proposed mechanism is the stimulation of the cerebral cortex cells. epa.govepa.gov Another key theory suggests that this compound's neurotoxicity stems from the inhibition of GABAergic neurotransmission, which leads to a state of hyperexcitability in the brain. researchgate.netphatoxnatmed.org

This inhibition can result in a cascade of damaging effects, including oxidative stress, inflammation, and eventual neurodegeneration. researchgate.netphatoxnatmed.org Studies have supported this by showing an elevation in malondialdehyde (MDA), a marker of oxidative stress, and a reduction in the levels of protective antioxidants like catalase (CAT) and reduced glutathione (B108866) (GSH) in brain tissue following this compound administration. researchgate.netphatoxnatmed.org Other research points to the disruption of the mitochondrial oxidation cycle at a phase above the flavoprotein cytochrome-b level within the neurons' cytochrome oxidase system. longdom.org

Studies have been conducted to assess the potential for this compound to cause developmental defects or cancer.

Developmental Toxicity: D-camphor was evaluated as a potential developmental toxicant because it readily crosses the placenta. nih.gov In studies where D-camphor was administered orally to pregnant rats at doses up to 1000 mg/kg/day and to pregnant rabbits at doses up to 681 mg/kg/day during the period of organogenesis, no teratogenic effects were observed. researchgate.netepa.gov A specific study on New Zealand White rabbits found that D-camphor was not developmentally toxic at doses as high as 400 mg/kg/day. nih.gov However, it is noted that fetuses lack the necessary enzymes to effectively metabolize this compound, which can lead to high concentrations in the fetal brain, liver, and kidneys, potentially resulting in spontaneous abortion in humans. nih.gov

Carcinogenicity and Genotoxicity: Carcinogenicity tests for this compound have yielded negative results. epa.govepa.gov Furthermore, this compound was found to be negative for genotoxicity in a Salmonella/microsome mutagenesis assay and a peripheral blood micronucleus assay. researchgate.netepa.govepa.gov

Table 2: Summary of Developmental and Carcinogenicity Findings for D-Camphor

Study Type Species Findings
Developmental Toxicity Rat No teratogenic effects up to 1000 mg/kg/day. researchgate.netepa.gov
Developmental Toxicity Rabbit No teratogenic effects up to 681 mg/kg/day. researchgate.netepa.gov
Carcinogenicity N/A Tests reported as negative. epa.govepa.gov

Biotransformation and Metabolic Pathways

This compound is metabolized in the liver to facilitate its excretion from the body. chemicalbook.com This process involves multiple phases, beginning with oxidation reactions.

The initial and rate-determining step in this compound's biotransformation is Phase I metabolism, which primarily involves hydroxylation. researchgate.netnih.gov This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. mdpi.com

In vitro studies using human liver microsomes have identified CYP2A6 as the major enzyme responsible for the hydroxylation of (-)-camphor (B167293). nih.govjst.go.jpbelgium.be This specific enzymatic reaction oxidizes (-)-camphor to 5-exo-hydroxyfenchone. nih.govjst.go.jpbelgium.be The catalytic cycle involves the P450 enzyme abstracting a hydrogen atom from the this compound molecule, which is the rate-limiting step, followed by a rebound step to form the hydroxylated product. nih.govresearchgate.net Following this initial hydroxylation, further oxidation can occur via alcohol dehydrogenase and aldehyde dehydrogenase enzymes before the molecule undergoes Phase II conjugation to be excreted. nih.gov

Phase II Metabolism: Glucuronidation

Phase II metabolism represents a critical step in the detoxification and elimination of this compound and its metabolites. Glucuronidation is the primary Phase II conjugation reaction for this compound. uomus.edu.iqupol.cz This process involves the attachment of a glucuronic acid moiety to this compound's hydroxylated metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). upol.czdrughunter.com The addition of the highly polar glucuronyl group significantly increases the water solubility of the metabolites. uomus.edu.iqnih.gov This transformation from a lipophilic compound to a water-soluble conjugate is essential for preventing its accumulation in fatty tissues and facilitating its removal from the body. uomus.edu.iqnih.gov In rabbits, the metabolism of this compound has been shown to increase the urinary content of glucuronides. nih.gov The liver is the principal site for this conjugation process, where oxidized this compound metabolites are converted into their glucuronide forms before excretion. nih.gov

Formation of Metabolites (e.g., 5-exo-hydroxyfenchone, 1,2-campholide)

The biotransformation of this compound results in several hydroxylated metabolites. In humans, the metabolism of (-)-camphor is predominantly mediated by the cytochrome P450 enzyme CYP2A6, which rapidly oxidizes it to form 5-exo-hydroxyfenchone. drugbank.com Studies in various species have identified a range of metabolic products. In rabbits, orally administered (+)-camphor is hydroxylated to (+)-5-endo-hydroxythis compound and (+)-3-endo-hydroxythis compound, with the 5-endo-hydroxythis compound being the main product. nih.govnih.gov A reduction to (+)-borneol is also observed. nih.govnih.gov

In dogs, the primary hydroxylation products found in urine are 5-endo- and 5-exo-hydroxythis compound. researchgate.net In vitro studies using rat and rabbit liver microsomes confirmed these reactions and also identified the formation of a small amount of 2,5-bornanedione. researchgate.net Another metabolite, 1,2-campholide, can be acted upon by this compound 5-monooxygenase to form 5-exo-hydroxy-1,2-campholide. enzyme-database.org However, in plants like sage, the catabolic pathway involving 1,2-campholide is considered minor. nih.gov

MetabolitePrecursorKey Enzyme/OrganismReference
5-exo-hydroxyfenchone(-)-CamphorCYP2A6 (Human) drugbank.com
(+)-5-endo-hydroxythis compound(+)-CamphorRabbit nih.govnih.gov
(+)-3-endo-hydroxythis compound(+)-CamphorRabbit nih.govnih.gov
(+)-Borneol(+)-CamphorRabbit nih.govnih.gov
5-exo-hydroxythis compoundd- and l-camphorDog researchgate.net
2,5-BornanedioneThis compoundRat/Rabbit Liver Microsomes researchgate.net
5-exo-hydroxy-1,2-campholide1,2-campholideThis compound 5-monooxygenase enzyme-database.org

Microbial Degradation Pathways (e.g., in Pseudomonas putida, Rhodococcus ruber)

Microorganisms play a vital role in the carbon cycle by degrading complex organic compounds like this compound. atlasofscience.org The bacterium Pseudomonas putida utilizes a well-characterized pathway for this compound degradation. The process begins with hydroxylation by a cytochrome P450 monooxygenase (P450Cam), followed by oxidation via 5-exo-alkohol dehydrogenase to yield a diketocamphane. researchgate.netresearchgate.net The subsequent ring cleavage of the bicyclic terpene is facilitated by isoenzymic diketocamphane monooxygenases. researchgate.net

In contrast, the degradation pathway in Rhodococcus species, such as Rhodococcus ruber, proceeds differently. R. ruber T1 metabolizes this compound through an initial hydroxylation at the 6-endo position, forming 6-hydroxythis compound. nih.govresearchgate.net This intermediate is then oxidized to a symmetrical diketone, which is subsequently cleaved by 6-oxothis compound hydrolase in a retro-Claisen reaction to produce a keto acid. researchgate.netresearchgate.net

OrganismKey Initial StepKey IntermediatesReference
Pseudomonas putidaHydroxylation at C5 position5-exo-hydroxythis compound, 2,5-diketocamphane researchgate.netnih.gov
Rhodococcus ruberHydroxylation at 6-endo position6-endo-hydroxythis compound, 2,6-diketocamphane nih.govresearchgate.net

This compound Catabolism and Carbon Recycling in Plants

Plants that synthesize and accumulate monoterpenes also possess the machinery to catabolize them, playing a role in carbon recycling. In common sage (Salvia officinalis), where (+)-camphor can constitute nearly 30% of the accumulated monoterpenes, its content decreases significantly as the plant matures, indicating active catabolism. nih.gov Tissue cultures of sage have been shown to convert (+)-camphor sequentially into 6-hydroxythis compound, 6-oxothis compound, and then to an opened-ring structure, α-campholonic acid. nih.gov This oxidative ring-opening sequence is initiated by a microsomal cytochrome P-450-dependent monooxygenase, specifically (+)-camphor-6-exo-hydroxylase. nih.gov This pathway resembles the degradation process found in some soil bacteria, ultimately breaking down the bicyclic structure for carbon recycling within the plant. nih.gov

Pharmacokinetics and Disposition

Absorption and Distribution in Tissues

This compound is rapidly absorbed following various routes of exposure. Absorption through the gastrointestinal tract and mucous membranes is quick, with peak plasma concentrations occurring within 5 to 90 minutes after oral ingestion. drugbank.com It is also absorbed dermally. arizona.edunih.gov Studies involving the application of commercial patches to human skin showed measurable plasma concentrations, which were nearly proportional to the number of patches applied. arizona.eduresearchgate.net

Due to their lipophilic nature, this compound and its metabolites are relatively fat-soluble and can distribute into and accumulate in adipose and other tissues. nih.govdrugbank.com The volume of distribution has been estimated to be between 2 and 4 L/kg. drugbank.com this compound can also cross the placental barrier; it has been detected in amniotic fluid, cord blood, and various fetal tissues, including the brain, liver, and kidneys, following maternal ingestion. drugbank.com

Elimination and Excretion Pathways

The primary route for the elimination of this compound from the body is renal excretion. drugbank.com After undergoing Phase I (oxidation) and Phase II (glucuronidation) metabolism, the resulting water-soluble metabolites are efficiently cleared by the kidneys and excreted in the urine. nih.govnih.gov While renal excretion is the main pathway, minor amounts of this compound may also be eliminated through other routes, including the breath, sweat, and feces. nih.govtoxmsdt.com The elimination half-life of this compound can vary with the route of administration. Following oral ingestion of 200 mg, the half-life was reported to be 167 minutes. drugbank.com After an 8-hour dermal application of patches, the terminal half-life was found to be approximately 5.6 hours. arizona.edunih.gov

Pharmacokinetic ParameterValueRoute of AdministrationReference
Time to Peak Concentration (Tmax)5 - 90 minutesOral drugbank.com
Volume of Distribution (Vd)2 - 4 L/kgN/A drugbank.com
Elimination Half-Life (t½)167 minutesOral (200 mg) drugbank.com
Elimination Half-Life (t½)5.6 ± 1.3 hoursDermal (patch) arizona.edunih.gov
Maximum Plasma Concentration (Cmax)26.8 ± 7.2 ng/mLDermal (4 patches) arizona.eduresearchgate.net
Maximum Plasma Concentration (Cmax)41.0 ± 5.8 ng/mLDermal (8 patches) arizona.eduresearchgate.net

Accumulation in Adipose and Other Tissues

This compound's chemical structure and physicochemical properties, particularly its high lipid solubility, are pivotal in understanding its distribution and potential for accumulation within biological systems. As a lipophilic compound, this compound readily partitions into fatty tissues, leading to its accumulation in adipose and other lipid-rich tissues throughout the body. This sequestration into fat depots is a significant aspect of its toxicological profile and metabolic fate.

The principle of "like dissolves like" governs the distribution of this compound, facilitating its movement across cellular membranes and into the lipid-rich environments of various tissues. Following absorption, this compound is distributed throughout the body, with a notable affinity for adipose tissue. This accumulation is not static; adipose tissue can act as a reservoir, slowly releasing this compound and its metabolites back into systemic circulation over time. This slow release can prolong the toxic effects of the compound, even after exposure has ceased.

While specific quantitative data on the concentration of this compound in various tissues from controlled studies are not extensively detailed in publicly available literature, the understanding of its lipophilic nature provides a strong basis for its expected behavior. The accumulation in adipose tissue is a key consideration in scenarios of repeated or chronic exposure, as the body's fat stores can retain significant amounts of the compound.

The metabolic pathway of this compound involves several key enzymatic reactions. In studies conducted on rabbits, the administration of (+)-camphor resulted in its reduction to (+)-borneol and hydroxylation to (+)-5-endo-hydroxythis compound and (+)-3-endo-hydroxythis compound. These metabolites are subsequently conjugated, primarily with glucuronic acid, to facilitate their excretion in the urine. nih.gov The table below summarizes the key metabolites of this compound identified in these studies.

Parent Compound Metabolite Metabolic Reaction
(+)-Camphor(+)-BorneolReduction
(+)-5-endo-Hydroxythis compoundHydroxylation
(+)-3-endo-Hydroxythis compoundHydroxylation

This table details the primary metabolic products of (+)-camphor as identified in rabbit studies. nih.gov

The accumulation of this compound and its lipophilic metabolites in adipose and other tissues has toxicological implications. During periods of fasting or weight loss, the mobilization of fat stores can lead to a sudden release of sequestered this compound into the bloodstream, potentially resulting in delayed or recurrent toxicity.

Advanced Analytical and Characterization Techniques for Camphor Research

Chromatographic Methods

Chromatographic methods are essential for separating and quantifying camphor (B46023) from complex mixtures, as well as for analyzing its related compounds and metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of this compound and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely employed for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

GC-MS has been utilized to analyze the chemical composition of essential oils from sources like Cinnamomum camphora leaves, where this compound is a major constituent. Studies have identified this compound along with other compounds such as 1,8-cineole, camphene (B42988), and α-pinene using GC-MS akjournals.comnih.gov. The technique allows for the identification of numerous compounds in essential oils, with the number of identified compounds varying depending on the extraction method used (e.g., steam distillation versus supercritical CO2 extraction) nih.govresearchgate.net. For instance, one study identified 21 compounds in essential oil extracted by steam distillation and 42 compounds by supercritical CO2 extraction, with GC-MS analysis revealing this compound as a principal constituent with similar concentrations regardless of these specific extraction methods (49.80% by hydrodistillation and 51.80% by HS-SPME) akjournals.com. Another study on Salvia aucheri also reported this compound as the most abundant monoterpene, identified by GC-MS akjournals.com.

Furthermore, GC-MS is invaluable for studying the metabolism of this compound. It has been used to investigate the biotransformation of (-)-camphor (B167293) in human liver microsomes, identifying metabolites such as 5-exo-hydroxyfenchone, which is primarily mediated by cytochrome P450 enzymes, specifically CYP2A6 researchgate.netdrugbank.com. GC-MS analysis of hydrolyzed urine extracts from horses administered this compound also indicated the presence of two metabolites: trans-isoketopinic acid and an uncharacterized hydroxythis compound oup.com. A validated GC-MS method has also been developed for the simultaneous determination of borneol and its metabolite, this compound, in rat plasma, demonstrating its application in pharmacokinetic studies. This method utilized an HP-5MS capillary column and selected ion monitoring mode for analysis nih.gov.

Table 1: Examples of Compounds Identified with this compound using GC-MS in Essential Oils

CompoundSourceReference
This compoundCinnamomum camphora akjournals.comnih.govresearchgate.net
1,8-cineoleCinnamomum camphora, Salvia aucheri akjournals.com
CampheneSalvia aucheri akjournals.com
α-pineneSalvia aucheri akjournals.com
ViridiflorolSalvia aucheri akjournals.com
LimoneneSalvia aucheri akjournals.com
BorneolSalvia aucheri akjournals.com
p-cymene (B1678584)Salvia aucheri akjournals.com
β-pineneSalvia aucheri akjournals.com
Bornyl acetate (B1210297)Salvia aucheri akjournals.com
5-exo-hydroxyfenchoneHuman liver microsomes (metabolite) researchgate.netdrugbank.com
trans-isoketopinic acidEquine urine (metabolite) oup.com
Hydroxythis compoundEquine urine (metabolite) oup.com
Neroli tertiary alcoholCinnamomum camphora (steam distillation) researchgate.net
Caryophyllene oxideCinnamomum camphora (steam distillation) researchgate.net
Linalool (B1675412)Cinnamomum camphora researchgate.netcsic.es
SabineneCinnamomum camphora csic.es
α-terpineolCinnamomum camphora csic.es

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating and quantifying compounds in liquid samples. For this compound, HPLC is particularly useful for determining its purity and enantiomeric excess (ee).

While GC is often preferred for volatile compounds like this compound, HPLC methods have been developed for this compound analysis, especially in matrices like cosmetic and pharmaceutical products researchgate.netnih.govscilit.com. A novel HPLC method using 4-N,N-dimethylaminobenzaldehyde as an internal standard has been developed and validated for this compound determination in various cosmetic and pharmaceutical formulations such as gels, ointments, and creams researchgate.netnih.govscilit.com. This method demonstrated good linearity and sensitivity for this compound analysis scilit.com.

Determining enantiomeric excess is crucial for chiral compounds like this compound, which exists as (+) and (-) enantiomers. Chiral HPLC is a common method for this purpose, although it can be experimentally demanding and requires specific chiral columns for different substances mdpi.com. Studies have utilized chiral HPLC with chiral stationary phases (CSP) for the estimation of enantiomeric excess of this compound derivatives arkat-usa.orguni-heidelberg.de. Optical rotation detection coupled with chiral HPLC is a useful tool for identifying the chirality of a molecule and determining enantiomeric excess and optical purity, even for compounds with low or no UV absorbance aliyuncs.com.

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the structure, functional groups, and interactions of this compound at the molecular level.

Raman Spectroscopy for Structural Characterization in Materials Science

Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides information about the molecular vibrations of a sample, which are characteristic of its chemical structure and bonding. It is a promising tool for structural characterization, particularly in disordered materials like soot electrochemsci.org.

Raman spectroscopy has been applied to study the structural characteristics of this compound soot, which is formed by the thermal decomposition of this compound. The Raman spectrum of this compound soot exhibits characteristic bands, including the D and G bands around 1350 cm⁻¹ and 1580 cm⁻¹, respectively, which are indicative of disordered graphitic carbon electrochemsci.orgresearchgate.netresearchgate.netresearchgate.net. The presence and intensity ratio of these bands provide information about the degree of graphitization and structural defects in the carbon material derived from this compound electrochemsci.orgresearchgate.netresearchgate.net. Second-order Raman spectra of this compound soot also show bands similar to graphite (B72142), further confirming the presence of graphitic carbon electrochemsci.orgresearchgate.net.

In addition to materials science, Raman spectroscopy is used in the analysis of essential oils containing this compound. The Raman spectrum of this compound itself shows a very strong band at 651 cm⁻¹ attributed to ring deformation, and characteristic bands for the C=O stretching and CH₃/CH₂ bending modes at 1741 cm⁻¹ and 1448 cm⁻¹, respectively mdpi.com. These characteristic peaks can be used to identify the presence of this compound in essential oil samples mdpi.com.

Table 2: Characteristic Raman Bands of this compound

Wavenumber (cm⁻¹)AssignmentIntensityReference
651-652Ring deformationVery strong mdpi.com
1741-1745C=O stretchingCharacteristic mdpi.commdpi.com
1447-1448CH₃/CH₂ bendingCharacteristic mdpi.com

Resonance Raman spectroscopy has also been employed to study this compound-bound proteins, such as cytochrome P450cam, to investigate structural changes upon substrate binding marquette.edunih.govgatech.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and stereochemistry of organic molecules. It provides detailed information about the connectivity of atoms and their spatial arrangement based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

NMR spectroscopy is routinely used for the structural elucidation of this compound and its derivatives youtube.com. Both ¹H NMR and ¹³C NMR spectra provide characteristic signals that allow for the identification of different proton and carbon environments within the this compound molecule nih.govajol.infochemicalbook.comhuji.ac.il. For instance, the ¹³C NMR spectrum of this compound shows distinct signals for its ten carbon atoms nih.govajol.info. DEPT-NMR experiments can further differentiate between methyl, methylene, and methine carbons ajol.info.

NMR is particularly powerful for stereochemical assignment. Studies involving the reduction of this compound to isoborneol (B83184) and borneol isomers utilize NMR to determine the diastereomeric ratio of the products magritek.com. Benchtop NMR spectrometers are also being used in educational settings for analyzing reaction mixtures involving this compound reduction, allowing for direct analysis of aliquots and determination of diastereomeric ratios magritek.com.

NMR spectroscopy, including 2D NMR techniques like COSY, is also applied to study the stereochemistry of compounds synthesized using this compound as a chiral motif or in reactions involving this compound derivatives westmont.eduresearchgate.net. Analysis of coupling constants and cross-peak correlations in NMR spectra helps in assigning the relative and absolute configurations of stereocenters westmont.eduresearchgate.net.

Table 3: Representative NMR Chemical Shifts for this compound (Example from Literature)

NucleusChemical Shift (ppm) (Example)
¹H0.838, 0.915, 0.961, 1.37, 1.68, 1.848, 1.96, 2.094, 2.36 chemicalbook.com
¹³CCharacteristic signals for 10 carbons nih.govajol.info

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique that measures the absorption or transmission of infrared light by a sample. This technique is widely used to identify the functional groups present in a molecule based on characteristic vibrational frequencies.

FT-IR spectroscopy is a valuable tool for analyzing this compound, particularly for identifying the presence of its key functional group, the carbonyl group (C=O). The IR spectrum of this compound is characterized by a strong carbonyl stretching band typically appearing around 1740-1743 cm⁻¹ mdpi.comresearchgate.net. Other characteristic bands in the FT-IR spectrum correspond to C-H stretching vibrations (around 2850-3000 cm⁻¹) and C-O stretching vibrations mdpi.comresearchgate.netlibretexts.org.

FT-IR spectroscopy is used in various applications related to this compound, including the analysis of this compound-coated materials fraunhofer.de. By analyzing the intensity and position of the carbonyl band and other characteristic peaks, researchers can assess the presence and distribution of this compound in a sample fraunhofer.de. FT-IR is also used in the analysis of essential oils containing this compound, where the carbonyl stretching band can indicate its presence mdpi.com. Studies on the synthesis of this compound derivatives, such as camphoroxime, utilize FT-IR to confirm the presence of expected functional groups like the C=N stretch and O-H stretch ajol.infochemicalbook.com.

Table 4: Characteristic FT-IR Bands of this compound

Wavenumber (cm⁻¹)AssignmentIntensityReference
~1740-1743C=O stretchingStrong mdpi.comresearchgate.net
~2850-3000C-H stretchingCharacteristic libretexts.org
~1100-1300C-O stretchingCharacteristic mdpi.com

Note: Specific band positions can vary slightly depending on the sample state and matrix.

UV-Vis-NIR Spectroscopy for Optical Properties

UV-Vis-NIR spectroscopy is a valuable tool for investigating the optical properties of this compound and this compound-containing materials. This technique measures the absorption or transmission of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. Analysis of the resulting spectra can provide information about electronic transitions, band gaps, and the presence of chromophores.

Research has utilized UV-Vis-NIR spectroscopy to characterize amorphous carbon thin films prepared using this compound oil through thermal Chemical Vapor Deposition (CVD). Studies have shown that the optical band gap of these films remains relatively unchanged with variations in the amount of this compound oil used during deposition. scientific.netresearchgate.net Another application involves the characterization of polyaniline-ZnO nanocomposites doped with this compound sulfonic acid (CSA). UV-Vis spectroscopy confirmed the interaction between CSA and the polyaniline-ZnO nanocomposite, alongside changes in morphological and electrical properties. scirp.orgscirp.org

Furthermore, UV-Vis and electronic circular dichroism (ECD) spectroscopies have been employed to study the dissymmetry factor (g-factor) in S-camphor, focusing on the n → π* electronic transition. scielo.br Theoretical calculations using time-dependent density functional theory (TD-DFT) have supported experimental findings, showing good similarity between theoretical and experimental UV-Vis and ECD spectra for S-camphor. scielo.br For instance, the theoretical ECD maximum for this compound was found at 282 nm, close to the experimental value of 290 nm. scielo.br Molar absorptivity coefficient values also showed reasonable agreement between theoretical (16.2 M-1 cm-1) and experimental (30.2 M-1 cm-1) results. scielo.br

UV-Vis spectroscopy has also been used in the study of this compound-type acetylacetone (B45752) Pt complexes to investigate their electronic transitions and third-order nonlinear optical properties. researching.cn The electronic transitions in these complexes were found to be a mixture of metal-to-ligand charge transfer (MLCT), ligand transition (LC), and ligand to ligand transition (LLCT). researching.cn The introduction of specific molecular groups, such as -OC₂H₅, was observed to cause a blue shift in the strongest and lowest energy absorption peaks. researching.cn

Microscopic and Imaging Techniques

Microscopic and imaging techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the surface morphology and internal nanostructure of this compound and materials derived from it.

Scanning Electron Microscopy (SEM) for Morphological Analysis of this compound-Derived Materials

SEM provides high-resolution images of the surface topography of materials. In this compound research, SEM is frequently used to examine the morphology of carbon nanostructures and other materials synthesized using this compound as a precursor.

Studies on this compound soot, produced by the thermal decomposition of this compound, have utilized SEM to reveal the agglomeration of carbon nanostructures. electrochemsci.org The surface morphology of the carbon deposit from this compound combustion is often found to be non-uniform. asianpubs.org SEM images have shown that carbon particles in this compound soot can be spherical, with diameters typically ranging from 70 to 90 nm. asianpubs.org Compared to diesel soot, this compound soot has been observed to contain more ordered nanospheres. asianpubs.org

SEM analysis has also been applied to study the morphological changes induced by this compound derivatives on fungal mycelia, such as T. versicolor. mdpi.com Treatment with certain this compound derivatives significantly altered the mycelial morphology compared to untreated control groups, which showed smooth surfaces and normal growth. mdpi.com

In the characterization of polyaniline-ZnO nanocomposites doped with this compound sulfonic acid (CSA), SEM studies revealed that CSA has a strong effect on the morphology, leading to denser and more connected pathways as the CSA concentration increases. scirp.orgscirp.org SEM has also been used to characterize carbon nanofibers (CNFs) synthesized from this compound oil, helping to understand their cylindrical and tubular structures, with observed diameters ranging from 62 to 79 nm. propulsiontechjournal.com Furthermore, SEM has been employed in the characterization of magnetic Fe₃O₄/camphor core/shell nanospheres, confirming their uniform and spherical morphology with an average particle size distribution of about 50 nm. d-nb.infooiccpress.com

Transmission Electron Microscopy (TEM) for Nanostructure Characterization

TEM provides even higher resolution images than SEM, allowing for the characterization of the internal nanostructure of materials, including details like lattice fringes and particle size at the nanoscale.

TEM has been used in conjunction with SEM to confirm the construction of fibrous self-assembled inclusion complexes of a chiral monomer derived from (+)-camphor with β-cyclodextrins. acs.org

In the study of reduced graphene oxide (rGO) derived through a this compound-assisted combustion process, TEM micrographs have been used to examine the nanostructure of the synthesized rGO. rsc.orgrsc.org TEM analysis of carbon nanostructures synthesized from this compound oil at different temperatures has shown that the diameter of carbon nanospheres (CNSs) increases with increasing synthesis temperature, from 3 nm at 700 °C to 65 nm at 1000 °C. researchgate.net TEM images have also shown carbon nanoparticles interconnected to form a network and carbon nanocubes encapsulated by graphitic shells, formed through a this compound-mediated synthesis route. researchgate.net High-resolution TEM (HR-TEM) can provide detailed images showing lattice fringe widths, such as 0.36 nm observed in this compound-derived carbon dots. researchgate.net

TEM is also used in the characterization of soot generated from the combustion of fuels blended with this compound or this compound oil, helping to investigate the microstructural changes, such as fringe length and tortuosity. acs.org

Other Advanced Analytical Approaches

Beyond spectroscopic and microscopic techniques, other advanced methods provide crucial information about the structural and electrochemical properties of this compound and its derivatives.

X-ray Diffraction (XRD) for Crystallographic Information

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure, phase composition, and crystallographic parameters of materials. XRD analysis of this compound and this compound-derived materials provides insights into their atomic arrangement and crystallinity.

XRD has been used to characterize carbon nanostructures produced from this compound, revealing the presence of crystalline graphitic carbon. electrochemsci.orgasianpubs.orgresearchgate.net A strong and broadened peak around 2θ = 25.5° in the XRD profiles of this compound soot suggests the presence of crystalline graphitic carbon nanospheres. electrochemsci.org Comparative studies have shown that this compound soot contains more ordered graphite-like carbon compared to diesel soot. asianpubs.orgresearchgate.net

XRD is also used to study the structural properties of this compound-pyrolyzed carbon materials intended for use as electrodes in lithium rechargeable cells. researchgate.net While some studies indicate that carbon nanomaterials synthesized from this compound can be amorphous, others show crystalline characteristics depending on the synthesis conditions. researchgate.net

XRD has been employed to investigate the structural properties of polyaniline-ZnO nanocomposites doped with this compound sulfonic acid (CSA). scirp.orgscirp.org In this case, the addition of CSA was found to have no effect on the crystallinity of the nanocomposites. scirp.orgscirp.org

The crystal structure of this compound itself and its complexes has been studied using X-ray diffraction. For example, the crystal structure of (+)-3-bromothis compound was determined by three-dimensional X-ray diffraction to establish the absolute configuration of (+)-camphor. rsc.org XRD has also been used to study the crystal structures of inclusion complexes of this compound with α-cyclodextrin, revealing the accommodation of this compound molecules within cyclodextrin (B1172386) dimers. iucr.orgresearchgate.net XRD studies on mixtures of polyvinylidene fluoride (B91410) and this compound have investigated the crystalline phases present at different temperatures and compositions. mdpi.com

Data from XRD analysis can provide structural parameters such as interlayer spacing (d), lateral size (La), stacking height (Lc), and the number of carbon atoms per aromatic lamellae, particularly in carbonaceous materials derived from this compound. electrochemsci.orgasianpubs.org

Electrochemical Methods in this compound Analysis

Electrochemical methods are used to study the electrical properties, redox behavior, and potential electrochemical applications of this compound and its derivatives. These techniques include cyclic voltammetry, galvanostatic charge/discharge, and impedance spectroscopy.

Electrochemical studies have been conducted on amorphous carbon thin films deposited by the pyrolysis of this compound. iitkgp.ac.in These studies aimed to evaluate the potential of these carbon electrodes for electrochemical applications, comparing their behavior to that of platinum and diamond electrodes. iitkgp.ac.in Cyclic voltammetry has been used to investigate the electrochemical window of these carbon films in different media, finding them suitable for various potential ranges. iitkgp.ac.in The electrochemical activity of this compound-pyrolyzed carbon electrodes has been found to be comparable to that of platinum in some aspects. iitkgp.ac.in

This compound has also been investigated as a corrosion inhibitor for carbon steel using electrochemical techniques such as impedance spectroscopy (EIS) and potentiodynamic polarization (PDP). researchgate.netjmaterenvironsci.com Impedance measurements showed that the presence of this compound increased the charge transfer resistance and decreased the double-layer capacitance, indicating corrosion inhibition. researchgate.netjmaterenvironsci.com Potentiodynamic polarization studies revealed that this compound acts as a mixed-type inhibitor, affecting both anodic and cathodic processes. jmaterenvironsci.com

Electrochemical properties of reduced graphene oxide (rGO) derived through a this compound-assisted combustion process have been studied using cyclic voltammetry, galvanostatic charge/discharge, and impedance spectroscopy. rsc.orgrsc.org These studies have shown that the specific capacitance and charge/discharge stability of rGO can be influenced by the ratio of graphite oxide and this compound used in the synthesis. rsc.orgrsc.org For example, rGO synthesized with a 1:12 mass ratio of graphite oxide to this compound exhibited a high specific capacitance of 241 F g⁻¹, demonstrating its potential for electrochemical energy storage. rsc.orgrsc.org

The redox properties of this compound-type ligands and their metal complexes (e.g., with Pd, Pt, Cu) have been investigated using cyclic voltammetry and controlled potential electrolysis. peacta.orgpeacta.org These studies aim to understand the electron transfer processes occurring at the metal center or the ligand and how substituents on the this compound skeleton influence these properties. peacta.orgpeacta.org

Here is a table summarizing some research findings related to electrochemical properties:

MaterialTechniqueKey FindingReference
This compound-pyrolyzed amorphous carbon thin filmsCyclic VoltammetrySuitable electrochemical window in various media; activity comparable to platinum in some ranges. iitkgp.ac.in
This compound as corrosion inhibitor (Carbon Steel)EIS, Potentiodynamic PolarizationIncreases charge transfer resistance, decreases double-layer capacitance; acts as mixed-type inhibitor. researchgate.netjmaterenvironsci.com
rGO from this compound-assisted combustionCyclic Voltammetry, Galvanostatic Charge/DischargeHigh specific capacitance (e.g., 241 F g⁻¹); influenced by synthesis ratio; good charge/discharge stability. rsc.orgrsc.org
Cu(I) this compound Hydrazone ComplexesCyclic Voltammetry, Controlled Potential ElectrolysisDisplay anodic and cathodic processes; substituent on this compound hydrazone influences electrochemical properties. peacta.org

Camphor in Chemical Ecology and Plant Physiology

Role in Plant Defense Mechanisms

Plants produce a diverse array of secondary metabolites, including terpenes like camphor (B46023), which are integral to their defense systems against biotic stressors such as insects, fungi, and bacteria. plantarchives.orgmdpi.com

Antifungal and Antibacterial Roles in Plants

Beyond its effects on insects, this compound also contributes to plant defense through its antifungal and antibacterial properties. Essential oils containing this compound have shown broad-spectrum antimicrobial activities against various pathogens. nih.gov For instance, the essential oil from Cinnamomum camphora has demonstrated effective antibacterial activity against bacteria such as Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, Salmonella enterica gallinarum, and Escherichia coli. nih.gov Methanolic extracts of Cinnamomum camphora leaves have been shown to suppress the growth of harmful microorganisms, including Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.netamazonaws.com Studies investigating the antifungal activity of this compound have shown its potential against various Candida species, inhibiting their growth in both suspension and biofilm forms. nih.govnih.gov Pure this compound has also demonstrated good antifungal activity against wood-decaying fungi like Coriolus versicolor and Gloeophyllum trabeum. ncsu.edu The presence of bioactive metabolites, including phenolic and flavonoid compounds, in Cinnamomum camphora extracts likely contributes to their antifungal efficacy against phytopathogenic fungi such as Fusarium solani, Alternaria alternata, and Fusarium oxysporum. mdpi.com

Influence of Environmental Factors on this compound Production

The production and composition of essential oils, including the concentration of this compound, in plants are not static but are influenced by a combination of genetic and environmental factors. tandfonline.commdpi.com

Varietal Differences in this compound Content within Plant Species

Different varieties or chemotypes within a single plant species can exhibit significant variations in their essential oil composition and, consequently, their this compound content. wikipedia.orgnih.govscielo.br Cinnamomum camphora, for example, has several chemical varieties categorized into different chemotypes based on the main components of their leaf oil, including this compound, linalool (B1675412), 1,8-cineole, borneol, and isoborneol (B83184) types. nih.gov The composition and content of essential oil can differ depending on the plant part. nih.gov For instance, the leaf oil of C. camphora from different locations in Nepal showed varying this compound dominance, with one sample containing almost exclusively this compound (98.0%) while another had this compound as a major component alongside other compounds like camphene (B42988) and limonene. nih.gov In Lavandula species, varietal differences in the copy number of genes involved in terpene synthesis can contribute to the diversity of essential oil components and result in significantly different this compound content between varieties. tandfonline.com Studies on Lavandula angustifolia and hybrid varieties have shown a wide range of this compound content, with hybrids generally exhibiting much higher levels. tandfonline.com

Impact of Cultivation Practices on Essential Oil Composition

Agricultural and cultivation practices, alongside environmental factors like temperature, water availability, altitude, and light, can significantly influence the composition and yield of essential oils in plants. tandfonline.comtandfonline.commdpi.comdergipark.org.tr Research indicates that factors such as light intensity and higher temperatures can enhance this compound synthesis. tandfonline.com Fertilization practices can also impact the bioactive compounds in essential oils. tandfonline.com For example, applying nitrogen and phosphorus fertilizers to lavender has been shown to enhance the key components of its leaf essential oil, including this compound. tandfonline.com The content and composition of essential oils can also vary depending on the plant part harvested and the harvesting time. tandfonline.comdergipark.org.tr Studies on Lavandula officinalis showed that this compound content varied between leaves, flowers, and stems, and also depending on the time of day of harvesting. tandfonline.com The chemical composition and content of essential oils can also be influenced by the extraction method and post-harvest handling, such as drying times. dergipark.org.trmdpi.com

This compound as a Secondary Metabolite in Plant Systems

Distribution in Cinnamomum camphora and Other Plants

Cinnamomum camphora, commonly known as the this compound tree or this compound laurel, is a primary source of natural this compound. ijpsjournal.comwikipedia.orgkrishiscience.co.in This evergreen tree is native to East Asia, including China, Taiwan, Korea, and Japan, and has been introduced to other regions like Australia, India, and the southern United States. wikipedia.orgnih.govufl.eduwikipedia.orgcabidigitallibrary.orgplantiary.combotanical.com this compound is found in various parts of the C. camphora tree, including the wood, leaves, root stumps, and branches. wikipedia.orgkrishiscience.co.innih.gov The extraction of this compound typically involves steam distillation of these plant parts. krishiscience.co.in

Beyond C. camphora, this compound is also present in a variety of other plant species. The Kapur tree (Dryobalanops sp.) from Southeast Asia is another notable source. wikipedia.orgbotanical.com this compound is also found in other related trees within the laurel family (Lauraceae), such as Ocotea usambarensis. wikipedia.org

Several other aromatic plants contain this compound, including:

Rosemary (Rosmarinus officinalis), with this compound content ranging from 0.05% to 0.5% in its leaves. wikipedia.org

Camphorweed (Heterotheca), which contains approximately 5% this compound. wikipedia.org

this compound basil (the parent of African blue basil). wikipedia.org

Mugwort (Artemisia vulgaris). chemfaces.com

Sage (Salvia officinalis). researchgate.netresearchgate.netoup.com

Piper capense. researchgate.net

Eucalyptus globulus. researchgate.net

Artemisia annua. researchgate.netresearchgate.net

Achillea species. researchgate.net

Blumea balsamifera, which produces a type of this compound known as N'gai this compound. botanical.com

Plectranthus cylindraceus. mdpi.com

The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. researchgate.net For instance, studies have shown varying percentages of this compound in the leaves, aerial parts, and inflorescences of different Artemisia and Tanacetum species. researchgate.net

Chemotaxonomy and Chemotypes of this compound-Producing Plants

Chemotaxonomy involves the classification of plants based on their chemical constituents. mdpi.complos.org In this compound-producing species, particularly Cinnamomum camphora, the variation in the composition of essential oils leads to the existence of different chemotypes. nih.govnih.goveoil.co.zascientific.netnih.gov These chemotypes are variations within the same species that produce different dominant chemical compounds in their essential oils. eoil.co.za

Cinnamomum camphora is known to have multiple chemotypes, categorized based on the primary components of their leaf essential oil. Common chemotypes identified include:

this compound type (high in this compound). nih.govnih.goveoil.co.zascientific.netnih.gov

Linalool type (high in linalool). nih.govnih.goveoil.co.zascientific.netnih.gov

1,8-cineole type (high in 1,8-cineole, also known as eucalyptol). nih.govnih.goveoil.co.zascientific.netnih.gov

Borneol type (high in borneol). nih.govnih.govscientific.netnih.gov

Isobomeol type (high in isoborneol). nih.govscientific.net

Nerolidol type (high in nerolidol). nih.gov

Safrole type (high in safrole). nih.gov

Mixed types (featuring a balanced composition of oils). nih.gov

The distribution and prevalence of these chemotypes can vary geographically. nih.gov For example, the this compound type is reported to be dominant in India and Sri Lanka. wikipedia.org Studies in China have identified different sets of chemotypes in various provinces. nih.gov The chemical composition of essential oils, and thus the chemotype, can also be influenced by environmental factors. nih.gov

Chemotaxonomy is also applied to other this compound-containing plants like rosemary (Rosmarinus officinalis), where different chemotypes, including this compound and 1,8-cineole types, have been identified based on essential oil composition. plos.orgmdpi.com

Ecological Interactions Involving this compound

This compound, as a secondary metabolite, plays crucial roles in the ecological interactions of the plants that produce it. frontiersin.orgnih.gov These interactions include effects on neighboring plants (allelopathy) and defense mechanisms against herbivores and pathogens. nih.gov

Allelochemical Effects

This compound acts as an allelochemical, a substance produced by a plant that can influence the growth, survival, and reproduction of other nearby plants. frontiersin.orgscu.edu.auresearchgate.net Cinnamomum camphora is known to produce allelopathic substances that can impede the growth of many other plants. scholarsportal.info

Research has demonstrated that this compound laurel leaves and their decomposing litter can have significant allelopathic effects. scu.edu.auresearchgate.netallelopathyjournal.com These effects include delayed seed germination and reduced seedling growth (radicle length, shoot length, leaf area, and leaf number) in various native and exotic vascular plant species. scu.edu.auallelopathyjournal.com The strength of this inhibition can increase with the quantity of C. camphora leaves present. scholarsportal.info

Studies have identified this compound, along with other terpenoid compounds like 1,8-cineole and β-caryophyllene, as contributors to the allelopathic effects observed during the decomposition of this compound leaf litter. researchgate.netallelopathyjournal.com The allelopathic process can provide an ecological advantage to this compound laurel by reducing the competitiveness of surrounding vegetation, contributing to its dominance and invasiveness in certain areas. ufl.eduscu.edu.au

Data from studies on the allelopathic effects of C. camphora leaf litter on recipient plants like balsamine (Impatiens balsamina) and morning glory (Ipomoea nil) show significant inhibition of vegetative growth indices. researchgate.netallelopathyjournal.com

Recipient PlantThis compound Leaf Litter Dose (% mass fraction)Effect on Vegetative Growth Indices
Balsamine0.56Significantly inhibited height, root collar, biomass, and leaf development. researchgate.netallelopathyjournal.com
Morning Glory0.56Significantly inhibited height, root collar, biomass, and leaf development. researchgate.netallelopathyjournal.com

Further research on Alternanthera philoxeroides showed that C. camphora leaves suppressed its asexual reproduction, inhibiting fresh weight, stem length, and stem node number of new stems. scholarsportal.info this compound and linalool were identified as two allelochemicals with strong inhibitory effects on the vegetative propagation of A. philoxeroides. scholarsportal.info

Role in Plant-Herbivore and Plant-Pathogen Interactions

This compound functions as a defense molecule in plants against herbivores and pathogens. nih.gov Its presence can deter feeding by herbivores and inhibit the growth of various microorganisms, including bacteria and fungi. chemfaces.comresearchgate.netmdpi.comresearchgate.netnih.govnih.gov

Plant-Herbivore Interactions:

Monoterpenes like this compound are volatile essential oils that can act as repellents or toxins to herbivores. frontiersin.orgnih.govwikipedia.orgbionity.com this compound has been identified as a repellent compound against insects, such as the yellow fever mosquito (Aedes aegypti). chemfaces.com Studies have shown that this compound can decrease the preference of mammalian herbivores, such as sheep, for plants containing these compounds. ciheam.org Herbivores may limit their intake of food containing monoterpenes through physiological and behavioral mechanisms to cope with their potential toxicity. ciheam.org

Research on the Colorado potato beetle (Leptinotarsa decemlineata) has demonstrated the antifeedant activity of this compound. nih.gov Pure this compound and mixtures containing this compound significantly reduced leaf damage caused by beetle larvae and adults in laboratory settings, indicating a deterrent effect on feeding. nih.gov

Plant-Pathogen Interactions:

This compound and essential oils containing this compound have shown antimicrobial properties against various plant and human pathogens. researchgate.netmdpi.comresearchgate.netnih.gov These compounds can inhibit the growth of bacteria and fungi. researchgate.netmdpi.comresearchgate.netnih.gov

Studies have investigated the antifungal efficacy of this compound and C. camphora extracts against phytopathogenic fungi, such as Fusarium solani, Alternaria alternata, and other Fusarium species (F. oxysporum, F. verticillioides, and F. graminearum). researchgate.netmdpi.com this compound has been shown to exhibit pronounced fungicidal activities, potentially by causing damage to fungal cell membranes and interfering with cellular processes. researchgate.net

The essential oil of C. camphora and its components, including this compound, have also shown antiviral activity, for instance, against the Tobacco Mosaic Virus (TMV). apsnet.org While linalool was a major contributor to antiviral activity in one study, this compound also demonstrated significant antiviral effects. apsnet.org

Furthermore, extracts from C. camphora leaves have shown antibacterial properties against human pathogenic bacteria like Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net

Emerging Research Areas and Future Directions in Camphor Studies

Camphor (B46023) in Advanced Materials Science

This compound's high carbon content and specific molecular structure make it a valuable precursor for the synthesis of various carbon-based nanomaterials and polymers. Research in this area focuses on developing sustainable and efficient methods for material synthesis and exploring the potential applications of these novel materials.

Synthesis of Carbon Nanomaterials (e.g., Carbon Nanotubes, Graphene) from this compound

This compound has emerged as a renewable and cost-effective carbon source for the synthesis of carbon nanotubes (CNTs) and graphene, primarily through chemical vapor deposition (CVD) methods mdpi.comaip.orgresearchgate.netnih.govbepls.com. Compared to conventional precursors like methane (B114726) or acetylene, this compound offers several advantages, including lower toxicity, ease of availability from renewable resources, and a bicyclic structure that is less thermally stable, requiring a lower amount of catalyst for synthesis mdpi.comresearchgate.netnih.govbepls.com.

Studies have demonstrated the successful synthesis of various types of CNTs, including multi-walled carbon nanotubes (MWCNTs), single-walled carbon nanotubes (SWCNTs), and aligned carbon nanotubes, using this compound as the carbon source mdpi.comresearchgate.netnih.govresearchgate.net. For instance, CVD of this compound over ferrocene (B1249389) catalyst at temperatures around 800-900 °C has been shown to yield CNTs researchgate.netscientific.net. Optimization of reaction conditions, such as temperature and catalyst concentration, can influence the type and quality of the synthesized CNTs mdpi.comaip.org. Research indicates that the oxygen atom present in the this compound molecule can help in the in-situ oxidation of amorphous carbon, leading to products with higher purity and potentially eliminating the need for post-deposition purification steps researchgate.netbepls.com. High purity levels, exceeding 88%, and significant conversion efficiencies, up to 50%, have been reported for MWCNT synthesis from this compound researchgate.netresearchgate.net. This compound decomposition during CVD has been observed to yield compounds such as benzene (B151609), toluene, and xylene, which also contribute to CNT growth aip.orgresearchgate.net.

This compound has also been utilized for the synthesis of graphene and graphene oxide nanobioletters.comtaylorfrancis.comresearchgate.netmdpi.comresearchgate.net. Facile green synthesis methods involving the carbonization and chemical oxidation of Cinnamomum camphora have yielded few-layer graphene oxide sheets nanobioletters.comresearchgate.net. CVD processes using this compound on substrates like copper foil have successfully produced mono- and bilayer graphene sheets taylorfrancis.commdpi.com. The hexagonal carbon rings and hydrocarbons within the this compound structure are believed to facilitate catalytic decomposition during CVD for graphene formation mdpi.com. The properties of the synthesized graphene, such as the number of layers and defect states, can be controlled by adjusting parameters like this compound concentration and distance from the catalyst taylorfrancis.com.

Table 1 summarizes some research findings on carbon nanomaterial synthesis from this compound:

Nanomaterial TypeSynthesis MethodCarbon SourceCatalyst/SubstrateKey FindingsSource(s)
Multi-walled CNTsCVDThis compoundFerrocene, Quartz substrateVertically aligned MWCNTs, diameter 20-40 nm, length ~200 μm, low catalyst requirement, high purity researchgate.net researchgate.net
Multi-walled CNTsCVDThis compound-~10 nm diameter, >88% purity, 50% conversion efficiency researchgate.netresearchgate.net researchgate.netresearchgate.net
Multi-walled CNTsCVDThis compound oilFerrocene, Aluminum Isopropoxide, Silicon substrateSuccessful synthesis, G-band at ~1580 cm⁻¹, D-band at ~1348 cm⁻¹ scientific.net scientific.net
CNTs (multi and single)CVDThis compound-Mixture of multi- and single-walled CNTs, single-walled CNTs with ~1.2 nm diameter mdpi.com mdpi.com
CNTsOxidative Heat TreatmentThis compoundStainless steel-316 (SS 316)This compound decomposes to benzene, toluene, xylene; CNTs with 87.1% carbon, diameter 33-44 nm at 15g this compound aip.org aip.org
Few-layer Graphene OxideCarbonization & Chemical OxidationCinnamomum camphoraSodium nitrate, Sulfuric acid, Potassium permanganate (B83412)~10 layers, lateral size 4.14-7.33 nm, stacking height 2.76-3.10 nm, wrinkled morphology nanobioletters.comresearchgate.net nanobioletters.comresearchgate.net
Mono-/Bilayer GrapheneAtmospheric CVDThis compoundSi/SiO₂, soda lime glass, flexible PET, Cu foilControlled formation, effect of this compound concentration on layers and defects taylorfrancis.commdpi.com taylorfrancis.commdpi.com

Development of this compound-Based Polymers and Bioplastics

This compound is being explored as a sustainable, bio-based building block for the development of novel polymers and bioplastics, offering an alternative to traditional petroleum-based materials fraunhofer.debioplasticsmagazine.commdpi.com. Its chemical structure presents potential for the production of bio-based monomers suitable for polymers such as polyamides and polyesters fraunhofer.de.

Historically, this compound was a key component in the development of celluloid, one of the earliest commercial synthetic polymers, produced by combining nitrocellulose with this compound pnas.orgucc.ie. Celluloid served as a replacement for natural materials like ivory and found applications in items such as film reels pnas.orgucc.ie.

More recent research focuses on incorporating this compound moieties into polymer structures to impart desired properties. For instance, this compound has been used to chemically modify poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE), a cycloaliphatic polyester, with the aim of improving properties like opacity and fragility while maintaining chemical and thermal stability mdpi.com. Camphoric acid, derived from this compound, can serve as a bio-based monomer for such modifications mdpi.com. Another area of investigation is the development of this compound-based polycarbonates through catalytic polycondensation from this compound-based diols and diethyl carbonate chemrxiv.org. This approach allows for the synthesis of polycarbonates with tunable glass transition temperatures and the potential for chemical recycling chemrxiv.org. Additionally, this compound has been incorporated into soy protein isolate films to enhance their material properties and introduce antibacterial characteristics, exploring their potential for applications like active packaging lifescienceglobal.com.

Table 2 provides an overview of some research in this compound-based polymers and bioplastics:

Material TypeThis compound ComponentSynthesis Method/ApproachKey Findings/PotentialSource(s)
CelluloidThis compoundCombination with NitrocelluloseEarly synthetic polymer, replacement for ivory, used in film pnas.orgucc.ie pnas.orgucc.ie
Bio-based monomers for Polyamides/PolyestersThis compoundSustainable production processes researchAlternative to fossil raw materials fraunhofer.debioplasticsmagazine.com fraunhofer.debioplasticsmagazine.com
Modified Poly(butylene trans-1,4-cyclohexanedicarboxylate)Camphoric acidCopolymerizationPotential improvement of properties like opacity and fragility mdpi.com mdpi.com
This compound-based PolycarbonatesThis compound-based diolCatalytic polycondensationTunable glass transition temperature, potential for chemical recycling chemrxiv.org chemrxiv.org
Soy protein isolate filmsThis compoundIncorporation as additiveEnhanced material properties, antibacterial nature lifescienceglobal.com lifescienceglobal.com

Applications in Amorphous Carbon Thin Films

Amorphous carbon (a-C) and hydrogenated amorphous carbon (a-C:H) thin films, deposited using this compound as a natural carbon source, are being explored for various optoelectric device applications, particularly in the fabrication of solar cells worldscientific.comresearchgate.networldscientific.com. This compound-based carbon has been used as a precursor in deposition techniques such as ion beam sputtering, pyrolysis, and thermal CVD worldscientific.comresearchgate.networldscientific.comresearchgate.net.

These films exhibit tunable structural and opto-electrical properties, which can be controlled by adjusting deposition parameters and through doping worldscientific.comworldscientific.comresearchgate.net. For instance, nitrogen doping in camphoric carbon films has been investigated to enhance electrical conductivity and photoconductivity researchgate.netresearchgate.net. The ratio of sp² to sp³ carbon bonding in the films can be controlled, influencing their properties researchgate.net.

This compound-based amorphous carbon thin films have been successfully incorporated into different solar cell configurations, including n-C/p-Si, p-C/n-Si, and n-C/p-C/p-Si heterojunctions worldscientific.comworldscientific.com. These solar cells have demonstrated rectifying current-voltage characteristics worldscientific.com. Research has reported power conversion efficiencies for these devices, with values reaching up to 1.52% for specific configurations worldscientific.comworldscientific.com. The optical properties, such as the optical band gap, have also been characterized, showing a dependence on deposition temperature researchgate.netresearchgate.net.

Table 3 presents some findings on this compound-based amorphous carbon thin films in solar cell applications:

Film TypeCarbon SourceDeposition Method(s)Solar Cell ConfigurationReported EfficiencySource(s)
Amorphous Carbon (a-C)This compoundIon beam sputtering, Pyrolysis, PLD, RF plasma CVDn-C/p-Si, p-C/n-Si, n-C/p-C/p-SiUp to 1.52% (n-C/p-C/p-Si) worldscientific.comworldscientific.com worldscientific.comworldscientific.com
Semiconducting Amorphous Carbon (p-aC)Camphoric carbonThermal CVDp-aC/n-Si0.1111% (at 350 °C deposition) researchgate.net researchgate.net
Nitrogen Doped Amorphous Carbon (a-C:N)This compoundThermal CVD-Enhanced electrical conductivity and photoconductivity researchgate.net researchgate.net

This compound in Drug Discovery and Delivery Systems

This compound and its derivatives are gaining attention in pharmaceutical research for their potential in developing novel drug formulations and targeted delivery systems, building upon this compound's known biological activities.

Novel Pharmaceutical Formulations and Applications

This compound is being investigated for its inclusion in novel pharmaceutical formulations, often in combination with other active ingredients, to enhance therapeutic effects and improve delivery. Its properties, such as local irritant and skin permeation enhancement effects, are being leveraged in topical formulations mdpi.comnih.gov.

Research explores the development of formulations like sodium alginate beads containing this compound and menthol (B31143) for nasal congestion relief ijpsjournal.com. These beads, prepared via ionic gelation, aim to provide sustained release of the active ingredients ijpsjournal.com. This compound is also being incorporated into biphasic gel formulations (bigels) alongside drugs like diclofenac (B195802) sodium for enhanced topical delivery for pain relief mdpi.com. In such formulations, this compound can improve skin permeability and potentially increase the bioavailability of the co-administered drug mdpi.com.

Beyond traditional uses, this compound derivatives are being synthesized and evaluated for a wide range of biological activities, including antimicrobial, antiviral, antioxidant, analgesic, and anticancer properties researchgate.netmdpi.comnih.govsioc-journal.cnresearchgate.netrsc.org. Studies have reported the synthesis of novel this compound-based derivatives and their efficacy against specific targets. For example, novel this compound-based pyrimidine (B1678525) derivatives have shown cytotoxic activity against human cancer cell lines like MDA-MB-231, RPMI-8226, and A549, inducing cell death through a mitochondrial apoptosis pathway rsc.org. This compound derivatives have also demonstrated antifungal activity against various phytopathogenic fungi, with some compounds showing potent inhibitory effects mdpi.com. Research is ongoing to explore the structure-activity relationships of these derivatives to design compounds with improved efficacy and lower toxicity mdpi.com. Novel this compound sulfamoxime ether derivatives have also been synthesized and evaluated for their antitumor activity sioc-journal.cn.

Table 4 highlights some novel pharmaceutical formulations and applications involving this compound:

Formulation TypeKey IngredientsApplication AreaKey Findings/PotentialSource(s)
Sodium Alginate BeadsThis compound, Menthol, Sodium alginateNasal Congestion ReliefPotential for sustained release ijpsjournal.com ijpsjournal.com
BigelsThis compound, Sodium diclofenacTopical Pain ReliefEnhanced skin permeation, improved bioavailability of diclofenac mdpi.com mdpi.com
This compound-based Pyrimidine DerivativesThis compound scaffold, Aminopyrimidine fragmentsAnticancerCytotoxic activity against cancer cell lines, induces apoptosis rsc.org rsc.org
This compound DerivativesVariousAntifungalActivity against phytopathogenic fungi, potential for novel antifungals mdpi.com mdpi.com
This compound Sulfamoxime Ether Derivatives(+)-10-Camphorsulfonic acid, SulfamoximeAntitumorSynthesis and evaluation of antiproliferative effects on cancer cell lines sioc-journal.cn sioc-journal.cn
NanogelsThis compound, Thymol (B1683141)AntibacterialEnhanced antibacterial efficacy against P. aeruginosa and S. aureus nih.gov nih.gov

Exploration of Synergistic Activities with Other Monoterpenoids

Research indicates that this compound can exhibit synergistic activities when combined with other monoterpenoids found in essential oils. Studies on essential oils where this compound is a major component have recognized its effectiveness both in isolated form and in combination with other monoterpenes, displaying synergistic activity. researchgate.netresearchgate.net For instance, a study on the essential oil of Artemisia herba-alba identified this compound (32.3%) and chrysanthenone (B1198921) (25.6%) as principal constituents, suggesting a role for these oxygenated monoterpenes in synergistic antioxidant effects when associated with phenolic monoterpenoids like thymol and p-cymene (B1678584). biotechrep.ir Another study suggested a synergistic antimicrobial effect between 1,8-cineole and this compound. semanticscholar.org The use of this compound's synergism with Lavandula latifolia has also shown enhanced inhibitory effects against Staphylococcus aureus and Listeria monocytogenes in checkerboard studies. mdpi.com

Biotechnological Applications of this compound

Biotechnological approaches are being explored for both the enhanced production of this compound in plants and the enzymatic transformation of this compound into other valuable compounds.

Metabolic Engineering for Enhanced this compound Production in Plants

Metabolic engineering is a field that involves modifying an organism's metabolic pathways to enhance the production of specific compounds, such as terpenoids like this compound. mdpi.commdpi.com This can involve introducing new enzymes, altering the expression levels of existing enzymes, or modifying pathway regulation. mdpi.com Studies on Cinnamomum camphora, the this compound tree, have aimed to understand the genetic and enzymatic basis of essential oil biosynthesis to facilitate manipulation through metabolic engineering. frontiersin.org Transcriptional analysis has identified genes in the terpenoid backbone biosynthesis and monoterpenoid biosynthesis pathways that are upregulated in leaves with high essential oil content. frontiersin.org This knowledge provides a theoretical basis for engineering terpenoid production in C. camphora. frontiersin.org Overexpression of genes encoding enzymes like linalool (B1675412) synthase has been investigated in plants like Lavandula latifolia to alter monoterpene content, demonstrating the potential of this approach for modifying essential oil composition, including this compound levels. nih.gov

Enzymatic Biotransformations of this compound

Enzymatic biotransformation involves using enzymes to convert this compound into different metabolites. This is an area of interest in biotechnology and pharmaceutical development. ontosight.ai For example, the in vitro metabolism of (-)-camphor (B167293) using human liver microsomes and the enzyme CYP2A6 has shown the oxidation of (-)-camphor to 5-exo-hydroxyfenchone. jst.go.jpnih.gov Studies on this compound-degrading bacteria, such as Pseudomonas putida, have revealed enzymatic pathways involved in this compound breakdown. researchgate.netnih.govatlasofscience.org These bacteria utilize enzymes like this compound 5-monooxygenase and ketolactonase I to transform this compound into various metabolites. researchgate.net Different strains of this compound-degrading bacteria, including Rhodococcus ruber and Pseudomonas putida G1, exhibit different regioselectivity in hydroxylating this compound and related compounds like 2-methylisoborneol (B1147454) (2-MIB). nih.gov Fungal biotransformation of this compound by Aspergillus flavus has also been investigated, resulting in products such as 2-campholenic acid and α-campholene aldehyde. tandfonline.com

Environmental and Sustainability Aspects

The environmental impact of this compound production and the development of sustainable alternatives are increasingly important areas of focus.

Biodegradation of this compound in Environmental Systems

This compound, being a natural plant terpenoid, undergoes biodegradation in the environment, playing a role in carbon cycling. atlasofscience.org Microorganisms, particularly bacteria like Pseudomonas putida, are key players in this process. atlasofscience.orgresearchgate.net Studies have isolated and characterized this compound-degrading bacteria from various environmental sources, including oil-contaminated soil. researchgate.net The biodegradation pathway in Pseudomonas putida involves a series of oxygen-dependent and oxygen-independent enzymes that break down this compound into intermediates that can enter the TCA cycle. atlasofscience.org This microbial degradation is crucial for the natural removal of this compound from the environment. ontosight.ai

Sustainable Production Methods for Synthetic this compound

Traditional methods of obtaining natural this compound from this compound trees can raise environmental concerns due to deforestation and resource depletion. auracam.ingangotrithis compound.com Synthetic this compound production, often derived from turpentine (B1165885), also has an environmental footprint associated with petrochemical processes. auracam.in This has led to a growing interest in developing more sustainable production methods for synthetic this compound. auracam.indatahorizzonresearch.com Research is exploring bio-based methods that utilize renewable resources and minimize environmental impact. auracam.in This includes the extraction of this compound from trees cultivated through sustainable forestry practices. auracam.ingangotrithis compound.com Additionally, there is research into using this compound as a sustainable bio-feedstock for the synthesis of advanced materials like carbon nanotubes, highlighting its potential in green chemistry approaches. fishersci.fimdpi.com The development of efficient biocatalytic processes for the selective functionalization of this compound into bio-based monomers for sustainable polymers is also being investigated. fraunhofer.de

Valorization of By-products from this compound Manufacturing

The manufacturing of this compound can generate various by-products. Research is increasingly focusing on the valorization of these materials to improve sustainability and economic viability. This involves transforming waste or less valuable outputs into useful products. One area of exploration is the use of terpene-based mixtures, which may include this compound, as alternative solvents in extraction processes, such as obtaining fatty acids and hydrophobic bioactive compounds from plant-based milk processing co-products. researchgate.net Studies have investigated the potential of mixtures containing this compound, for instance, a 1:2 mixture of this compound and 1,8-cineole (CA/EU), as potential substitutes for traditional solvents like hexane (B92381) in extracting nonpolar compounds. researchgate.net While challenges exist, such as predicting melting points in these mixtures, the low viscosity observed in systems like CA/EU is a promising feature for facilitating mass transfer during extraction. researchgate.net

Furthermore, the broader concept of valorizing waste from aromatic and medicinal plants, which often contain this compound as a significant component, is gaining attention. uliege.be This includes exploring the potential of wastewater by-products from processes like rosemary essential oil extraction, where this compound can be a dominant compound, for their bioactivity and potential applications. uliege.beuliege.be These by-products have shown promising antioxidant and antimicrobial properties, highlighting their potential as valuable resources. uliege.beuliege.be

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling play a crucial role in understanding this compound's properties, interactions, and potential biological activities at a molecular level. These in silico approaches provide valuable insights that complement experimental studies, aiding in the design of novel this compound derivatives and the prediction of their behavior.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's chemical structure influence its biological activity. For this compound, SAR studies are employed to understand which structural features are essential for its observed effects and to guide the design of new derivatives with enhanced or altered activities. Quantitative Structure-Activity Relationship (QSAR) analysis, a method that establishes mathematical relationships between molecular descriptors and biological activity, has been applied to this compound derivatives. researchgate.netslideshare.net For example, QSAR studies on this compound derivatives have explored the relationship between structural features, such as the number of fluorine atoms, molecular weight, and electronic properties, and their antifungal activity. mdpi.com These studies can provide a theoretical basis for the high-value utilization of this compound and assist in the development of new antifungal agents. mdpi.com SAR analysis has also been used in the design of this compound-based compounds for potential cytotoxic activity, revealing that specific substitutions on the this compound framework can enhance activity. researchgate.net

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between molecules, such as this compound or its derivatives, and biological targets like proteins or enzymes. Molecular docking predicts the preferred orientation and binding affinity of a ligand within a receptor's binding site. acs.orgitb.ac.id MD simulations provide insights into the dynamic behavior and stability of these molecular complexes over time. acs.orgitb.ac.id

These techniques are widely applied in this compound research to explore its potential mechanisms of action and to screen potential new drug candidates based on this compound scaffolds. Studies have utilized molecular docking to investigate the binding potential of this compound-based compounds with various protein targets, including those involved in cancer and viral infections. researchgate.netresearchgate.netx-mol.netnih.gov For instance, molecular docking has been employed to study the interaction of this compound and its derivatives with proteins like the SARS-CoV-2 main protease and influenza hemagglutinin, suggesting potential antiviral activities. researchgate.netnih.govnih.gov Molecular dynamics simulations are often used to validate the stability of the protein-ligand complexes identified through docking studies, providing a more complete picture of the interaction. researchgate.netresearchgate.netnih.gov Computational studies have also explored the interaction of this compound with odorant binding proteins in insects, relevant to its use as an insect repellent. researchgate.net

In Silico Prediction of Biological Activities

In silico methods extend beyond docking and dynamics to predict various biological activities and properties of this compound and its derivatives. These predictions can help prioritize compounds for experimental testing and reduce the time and cost associated with drug discovery and development. Techniques include the prediction of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADMET), and the estimation of toxicity. researchgate.netnih.govnih.gov

For example, in silico studies have been used to predict the ADMET profiles of newly designed this compound-based compounds, indicating their potential as viable drug candidates with favorable pharmacokinetic properties. researchgate.netnih.gov Computational approaches, including Density Functional Theory (DFT), Monte Carlo simulations, and molecular dynamics modeling, have also been applied to study the interaction of this compound with metal surfaces to understand its potential as a corrosion inhibitor. dergipark.org.tr Furthermore, computational strategies integrating quantum mechanics and molecular dynamics are being developed to accurately simulate spectroscopic properties of this compound in solution, providing a deeper understanding of its behavior in different environments. x-mol.netfrontiersin.orgacs.org

Interactive Table: Computational Studies on this compound Derivatives

Study FocusComputational Methods UsedKey Findings (Examples)Citation
Antifungal ActivityQSAR (MLR, ANN)Correlation between structural features (e.g., F atoms, molecular weight) and activity. researchgate.netmdpi.com
Antiviral Activity (Influenza)2D/3D QSAR, Molecular Docking, MD SimulationIdentification of this compound imine derivatives with potential activity and stable binding. researchgate.netnih.gov
Antiviral Activity (SARS-CoV-2)Molecular Docking, ADMET Prediction, MD SimulationPredicted binding affinity to main protease, favorable ADMET profiles. nih.gov
Antimalarial ActivityDFT, Virtual Screening, Molecular Docking, ADMETDesigned heterocycles showing potential binding to malarial proteins and favorable ADMET. x-mol.net
Corrosion InhibitionDFT, Monte Carlo, Molecular DynamicsStrong interactions with metal surfaces, indicating potential as inhibitors. dergipark.org.tr
Optical Rotation in SolutionQM/MD, Polarizable EmbeddingAccurate simulation of spectroscopic properties, importance of solvent polarization. x-mol.netfrontiersin.orgacs.org
Cytotoxic ActivityMolecular Docking, MD Simulation, SARIdentification of this compound-based hybrids with potential cytotoxic effects and binding. researchgate.net

Q & A

Basic Research Questions

Q. What standardized methods are used to quantify camphor's antioxidant activity in preclinical studies?

  • Methodological Answer : this compound’s antioxidant capacity is typically assessed via assays like superoxide dismutase (SOD) activity, glutathione peroxidase (GPx) levels, and malondialdehyde (MDA) quantification to measure lipid peroxidation. For example, in gentamicin-induced nephrotoxicity studies, this compound’s effects were evaluated using spectrophotometric analysis of kidney homogenates . Statistical methods such as factorial ANOVA (e.g., RCBD with LSD post hoc tests) are recommended to analyze interactions between variables like dose and time .

Q. How do researchers isolate and characterize this compound from plant sources for biochemical studies?

  • Methodological Answer : Steam distillation or Soxhlet extraction using ethanol/hexane is standard for this compound isolation. Purity (>98%) is confirmed via GC-MS or HPLC, with structural validation through NMR and FTIR spectroscopy. For example, this compound in Cinnamomum camphora was quantified using retention indices matched against the NIST database .

Q. What in vivo models are appropriate for studying this compound’s anti-inflammatory effects?

  • Methodological Answer : Rat models (e.g., Wistar or Sprague-Dawley strains) with induced inflammation (e.g., carrageenan paw edema) are common. Parameters include cytokine levels (IL-6, TNF-α) and histopathological analysis. Studies on gentamicin-induced nephrotoxicity used renal tissue sections stained with hematoxylin-eosin to assess this compound’s protective effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s mutagenicity be resolved in preclinical studies?

  • Methodological Answer : Discrepancies in mutagenicity (e.g., chromosomal aberrations in bone marrow cells) require rigorous control of variables like gestation stage (e.g., days 7, 14, 20 in pregnant rats) and dose-response calibration. Non-significant aberrations in this compound-treated groups (p > 0.05) suggest low mutagenic risk but highlight the need for larger sample sizes and extended observation periods .

Q. What mechanisms explain this compound’s biphasic effects on sensory neurons (cold/warmth perception)?

  • Methodological Answer : this compound activates TRPM8 (cold-sensitive) at low concentrations and TRPV1/TRPV3 (heat-sensitive) at higher concentrations. In human trials, blood flow changes (laser Doppler) correlated with sensory shifts: 5% this compound increased skin blood flow by 150% (cold sensation), while 20% induced warmth via TRPV3 agonism. Time-lagged ANOVA models (F(3, 1920) = 311.67, p < 0.0001) validated concentration-dependent effects .

Q. How can this compound’s repellent efficacy be optimized while minimizing ecological toxicity?

  • Methodological Answer : Concentration-response studies (e.g., 20–40% this compound oil) in Musca domestica trials showed repellency followed by insecticidal activity at >45% due to 2-bornanone’s neurotoxic effects. Regression models (R² = 61.2%) identified 40% as optimal, balancing efficacy and safety. Environmental impact assessments must include LC50 assays for non-target species .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s nephroprotective effects?

  • Resolution : Variability arises from differences in nephrotoxicity induction methods (e.g., gentamicin vs. cisplatin) and this compound administration routes (oral vs. topical). For instance, this compound reduced gentamicin-induced MDA by 40% in rats but showed no effect in cisplatin models due to divergent oxidative stress pathways .

Experimental Design Tables

Table 1 : Standard Parameters for this compound Bioactivity Assays

ParameterMethodReference
Antioxidant ActivitySOD/GPx assay (kidney homogenates)
Purity ValidationGC-MS (NIST database match)
Sensory ResponseLaser Doppler flowmetry

Table 2 : this compound Repellency Optimization (Musca domestica)

Concentration (%)Repellency (%)Toxicity (LC50)
2055>100
409245.35

Key Citations

  • TRP Channel Activation :
  • Nephroprotection Mechanisms :
  • Repellent Efficacy :
  • Mutagenicity Protocols :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.